molecular formula C14H11N3O5 B173762 N-benzyl-3,5-dinitrobenzamide CAS No. 14401-98-0

N-benzyl-3,5-dinitrobenzamide

Cat. No.: B173762
CAS No.: 14401-98-0
M. Wt: 301.25 g/mol
InChI Key: IKLMVWNXNBFJRE-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dinitrobenzamide (CAS 14401-98-0) is a promising chemical scaffold in infectious disease research, specifically for developing novel antitubercular agents . It functions as a potent covalent inhibitor of the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key and well-validated target in cell wall biosynthesis . The compound's mechanism of action involves the nitroaromatic group being reduced by the FAD cofactor of DprE1 to a nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to its irreversible inhibition . This compound exhibits excellent in vitro activity against drug-susceptible Mycobacterium tuberculosis H37Rv strains, with a Minimum Inhibitory Concentration (MIC) as low as 0.0625 μg/mL, a potency comparable to the reference drugs isoniazid and rifampicin . Crucially, it also demonstrates potent activity against clinically isolated multidrug-resistant (MDR) TB strains, with MIC values ranging from <0.016 to 0.125 μg/mL, highlighting its potential to address the growing challenge of drug-resistant tuberculosis . Pharmacokinetic studies on specific derivatives have indicated acceptable safety profiles and improved pharmacokinetic properties compared to other advanced candidates, marking it as a valuable lead compound for future antitubercular drug discovery and optimization programs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMVWNXNBFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401675
Record name N-benzyl-3,5-dinitrobenzamide
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Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14401-98-0
Record name 3,5-Dinitro-N-(phenylmethyl)benzamide
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Record name N-benzyl-3,5-dinitrobenzamide
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Record name N-BENZYL-3,5-DINITRO-BENZAMIDE
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Foundational & Exploratory

Preamble: A New Paradigm in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action: N-benzyl-3,5-dinitrobenzamide as a Potent Antitubercular Agent

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1] Emerging from the chemical scaffold of advanced clinical candidates like PBTZ169, the this compound series represents a promising class of antitubercular agents.[1][2] These compounds have demonstrated remarkable potency against both drug-sensitive and resistant Mtb strains.[1][2] This guide provides a detailed, evidence-based exploration of the core mechanism of action, elucidating how these molecules function as sophisticated prodrugs that, upon activation, cripple a critical enzyme in the mycobacterial cell wall synthesis pathway.

Part 1: The Molecular Achilles' Heel: DprE1 in Mycobacterial Cell Wall Synthesis

The resilience of Mycobacterium tuberculosis is largely attributable to its complex, lipid-rich cell wall. A key component of this protective barrier is arabinogalactan, a polymer essential for mycobacterial viability. The synthesis of arabinogalactan relies on a single source of arabinose residues: decaprenyl-phospho-d-arabinofuranose (DPA).[3]

The enzyme responsible for a crucial step in DPA synthesis is decaprenylphosphoryl-β-D-ribose 2'-epimerase, or DprE1.[3][4] DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into DPA.[3] Its essentiality for the bacterium and absence in humans make DprE1 an exceptionally vulnerable and highly attractive target for therapeutic intervention. Inhibition of DprE1 effectively halts the construction of the cell wall, leading to bacterial death.

G cluster_pathway Arabinogalactan Synthesis Pathway cluster_enzyme Enzymatic Action DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenyl-phospho-arabinofuranose (DPA) DPR->DPA Epimerization AG Arabinogalactan Layer DPA->AG Arabinose Donor Wall Mycobacterial Cell Wall Integrity AG->Wall DprE1 DprE1 Enzyme DprE1->DPR Catalyzes

Caption: Role of DprE1 in the mycobacterial cell wall synthesis pathway.

Part 2: The Prodrug Activation Cascade: A Requirement for Activity

N-benzyl-3,5-dinitrobenzamides are not directly active compounds; they are prodrugs that require intracellular reductive activation to exert their bactericidal effect.[5] This activation is a critical step, transforming the inert parent molecule into a potent inhibitor.

The key to this transformation lies in the 3,5-dinitrobenzyl moiety. Structure-activity relationship (SAR) studies have definitively shown that the 3,5-dinitrophenyl arrangement is superior for antimycobacterial activity compared to other isomers, such as the 2,4-dinitro or 2,6-dinitro analogues, which are largely inactive.[5] The two nitro groups are essential for the compound's high potency.[6]

This activation is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the gene rv3547 in Mtb.[5] Ddn utilizes the reduced cofactor F420H2 to reduce the nitro groups on the benzamide, generating a reactive species capable of targeting DprE1.[3][6] The causality is clear: without this specific reductive machinery, the compound remains inert. This has been validated experimentally, as Mtb mutants with deficiencies in the F420 biosynthesis pathway (fbiC) or in the Ddn enzyme itself exhibit significantly diminished susceptibility to these compounds.[5]

G Prodrug This compound (Inactive Prodrug) Activated Reactive Nitroso/Hydroxylamine Metabolite (Active Species) Prodrug->Activated Reduction Ddn Ddn Nitroreductase (Rv3547) Ddn->Activated Catalyzes F420 F420H2 (Cofactor) F420->Ddn e- donor

Caption: Reductive activation pathway of this compound.

Part 3: The Inhibitory Strike: Covalent Modification of DprE1

Once activated, the reactive metabolite of this compound proceeds to inhibit DprE1. The proposed mechanism of action, supported by computational docking studies, involves the covalent modification of a critical cysteine residue (Cys387) within the enzyme's active site.[3]

Docking analyses predict that the activated inhibitor positions itself in the active site such that one of its reduced nitro groups is in close proximity to both the FAD cofactor and the sulfur atom of Cys387.[3] The mechanism proceeds via the activation of the nitro group by the reduced FAD cofactor (FADH2), which facilitates a nucleophilic attack from the Cys387 thiol, forming an irreversible covalent bond.[3] This covalent adduct effectively and permanently inactivates the DprE1 enzyme, halting DPA synthesis and leading to the collapse of cell wall production.

G cluster_DprE1 DprE1 Active Site Cys387 Cys387 (Sulfur atom) Covalent Covalent Adduct (Inactive DprE1) Cys387->Covalent FAD FAD Cofactor Activated Activated Inhibitor FAD->Activated e- transfer p1 p2 Activated->Cys387 Covalent Bonding

Caption: Covalent modification of Cys387 in the DprE1 active site.

Part 4: Experimental Validation and Methodologies

A robust understanding of the mechanism of action relies on a self-validating system of experiments, from whole-cell activity to target engagement.

Whole-Cell Activity Assessment
  • Causality: The primary screen for any potential antibiotic is to determine its ability to inhibit bacterial growth. This holistic assessment confirms that the compound can penetrate the complex mycobacterial cell wall, remain stable intracellularly, be activated by the cellular machinery, and reach its target at a sufficient concentration to exert a bactericidal or bacteriostatic effect.

  • Protocol: Microplate Alamar Blue Assay (MABA) This assay is a standard, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1]

    • Preparation: A 96-well microplate is prepared with serial dilutions of the test compound (e.g., this compound) in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9).

    • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv (or a resistant strain). Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

    • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

    • Assay Development: A freshly prepared solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

    • Readout: In viable, respiring bacteria, the blue resazurin component of Alamar Blue is reduced to the pink resorufin. The color change is assessed visually or quantified using a spectrophotometer.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., >90% reduction in fluorescence), indicating growth inhibition.[1]

  • Data Presentation: In Vitro Activity of Lead Compounds

CompoundTargetMtb H37Rv MIC (μg/mL)[1][2]MDR Strain MIC (μg/mL)[1][2]
D5 DprE10.0625< 0.016–0.125
D6 DprE10.0625< 0.016–0.125
D7 DprE10.0625< 0.016–0.125
D12 DprE10.0625< 0.016–0.125
Isoniazid InhA0.0781> 10
Rifampicin RpoB0.0781> 50
Elucidating the Activation Pathway
  • Causality: To validate the hypothesis that this compound is a prodrug activated by the Ddn nitroreductase, it is essential to demonstrate a loss of activity in bacterial strains that lack this specific enzyme. If the compound's efficacy is dependent on Ddn, its MIC against a Ddn-knockout mutant should be significantly higher than against the wild-type strain.

  • Experimental Workflow: Mutant Susceptibility Testing

G start Prepare Cultures wt Wild-Type Mtb (H37Rv) start->wt ko Ddn Knockout Mtb (Δrv3547) start->ko maba Perform MABA Assay for each strain wt->maba ko->maba mic_wt Determine MIC_WT maba->mic_wt mic_ko Determine MIC_KO maba->mic_ko compare Compare MICs (MIC_KO vs MIC_WT) mic_wt->compare mic_ko->compare result1 Result: MIC_KO >> MIC_WT compare->result1 Yes result2 Result: MIC_KO ≈ MIC_WT compare->result2 No conc1 Conclusion: Activation is Ddn-dependent result1->conc1 conc2 Conclusion: Activation is Ddn-independent result2->conc2

Caption: Workflow for confirming Ddn-dependent prodrug activation.

Part 5: Structure-Activity Insights and Lead Optimization

The development of potent N-benzyl-3,5-dinitrobenzamides has been guided by extensive SAR studies. These investigations provide a logical framework for future drug design.[7]

  • The Dinitrobenzamide Core: As established, the 3,5-dinitro substitution is non-negotiable for potent activity, as it is required for efficient reductive activation by Ddn.[5]

  • The N-benzyl Moiety: Modifications to the benzyl group have been explored to fine-tune the compound's properties. Substitutions at the para-position of the benzene ring can significantly impact activity and pharmacokinetic profiles, with certain analogs like D6 showing an improved profile over the parent compound PBTZ169.[1]

  • Lipophilicity: A parabolic relationship between lipophilicity and activity has been observed. Compounds with intermediate lipophilicity tend to exhibit the best activity, likely reflecting a balance between membrane permeability and aqueous solubility required for biological assays and target engagement.[4]

Conclusion

The mechanism of action for this compound is a multi-step process characteristic of a highly evolved prodrug strategy. The compound crosses the mycobacterial cell wall, undergoes specific intracellular activation by the Ddn nitroreductase, and the resulting reactive species covalently modifies and inactivates DprE1, a critical enzyme for cell wall synthesis. This detailed understanding provides a solid foundation for the rational design of next-generation antitubercular agents based on this promising chemical scaffold, offering a new avenue in the fight against tuberculosis.[1][7]

References

  • 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., Wang, B., Wang, H., Geng, Y., Liu, M., Guo, H., & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741–745. Retrieved January 25, 2026, from [Link]

  • Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 16(5), 738. Retrieved January 25, 2026, from [Link]

  • Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences, 24(23), 16999. Retrieved January 25, 2026, from [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., Wang, B., Wang, H., Geng, Y., Liu, M., Guo, H., & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741-745. Retrieved January 25, 2026, from [Link]

  • Chavda, S., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. ACS Infectious Diseases. Retrieved January 25, 2026, from [Link]

  • Munagala, G., Yempalla, K. R., Aithagani, S. K., Kalia, N. P., Ali, F., Ali, I., Rajput, V. S., Rani, C., Chib, R., Mehra, R., Sharma, S., & Abid, M. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(5), 521–527. Retrieved January 25, 2026, from [Link]

Sources

The Structure-Activity Relationship of N-benzyl-3,5-dinitrobenzamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimycobacterials

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel therapeutic agents with unique mechanisms of action. Among the promising new chemical entities are nitroaromatic compounds, which have demonstrated potent antimycobacterial effects. This guide focuses on a specific, promising subclass: N-benzyl-3,5-dinitrobenzamides. These compounds have emerged from the structural evolution of potent antitubercular agents like PBTZ169 and are distinguished by their significant in vitro activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3]

This document provides a comprehensive analysis of the structure-activity relationships (SAR) of N-benzyl-3,5-dinitrobenzamides, offering field-proven insights into the chemical features governing their biological activity. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for their synthesis and evaluation, and summarize key quantitative data to guide future drug discovery efforts in this area.

The Molecular Blueprint: Core Scaffold and Key Pharmacophoric Features

The fundamental structure of the N-benzyl-3,5-dinitrobenzamide scaffold consists of a 3,5-dinitrobenzoyl group connected to a benzylamine moiety via an amide linkage. The exploration of this scaffold has revealed several critical pharmacophoric elements that dictate the antimycobacterial potency.

The Indispensable 3,5-Dinitrobenzoyl Moiety

Systematic studies have consistently shown that the 3,5-dinitro substitution pattern on the benzoyl ring is a strong determinant of activity.[1][4] In comparative analyses with other substitution patterns, the 3,5-dinitro analogues frequently exhibit superior potency. For instance, 3-nitro-5-(trifluoromethyl)benzamides are generally less active than their corresponding 3,5-dinitro counterparts.[1] This suggests that the two nitro groups are not merely electron-withdrawing entities but likely play a direct role in the compound's mechanism of action.

The N-Benzyl Substituent: A Modulator of Potency and Physicochemical Properties

The N-benzyl portion of the molecule offers a versatile handle for modulating the compound's activity, lipophilicity, and pharmacokinetic properties. The nature of the substituents on the benzyl ring significantly influences the overall efficacy of the molecule.

  • Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the electronic nature of the substituents on the benzyl ring can fine-tune the biological activity. For instance, in some series, an electron-donating group like methoxy (OCH₃) is preferred over electron-withdrawing groups (e.g., CF₃, OCF₃) or halogens.[5]

  • Positional Isomerism: The position of the substituent on the benzyl ring is also critical. Variations in substitution patterns can lead to significant differences in activity, likely due to altered binding interactions with the biological target.

  • Steric Factors and Lipophilicity: The size and lipophilicity of the substituents on the benzyl ring are crucial. A clear relationship between the logarithm of the partition coefficient (logP) and antimycobacterial activity has been observed, with compounds of intermediate lipophilicity often demonstrating the best activity.[4] This suggests a balance is required for efficient cell wall penetration without compromising aqueous solubility.[4]

The Amide Linker: A Stable and Essential Bridge

The amide bond serves as a stable linker connecting the two key aromatic moieties. Its planarity and ability to participate in hydrogen bonding may contribute to the specific orientation of the molecule within the active site of its target enzyme.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

The potent antimycobacterial activity of N-benzyl-3,5-dinitrobenzamides is attributed to the inhibition of a crucial enzyme in the mycobacterial cell wall biosynthesis pathway: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][7]

DprE1 is a flavin-dependent enzyme essential for the synthesis of decaprenyl-phospho-arabinose (DPA), the sole donor of arabinosyl residues for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[7] The inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.[7]

The proposed mechanism of action for nitroaromatic inhibitors like the N-benzyl-3,5-dinitrobenzamides involves the reductive activation of a nitro group by the reduced flavin adenine dinucleotide (FADH₂) cofactor within the DprE1 active site.[7] This generates a reactive nitroso species that subsequently forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[7]

DprE1_Inhibition cluster_DprE1 DprE1 Active Site FADH2 FADH2 Nitroso_Intermediate Nitroso_Intermediate FADH2->Nitroso_Intermediate Forms Cys387 Cys387 Covalent_Adduct Irreversible Inhibition Cys387->Covalent_Adduct Dinitrobenzamide Dinitrobenzamide Dinitrobenzamide->FADH2 Nitro Reduction Nitroso_Intermediate->Cys387 Covalent Bond Formation

Caption: Proposed mechanism of DprE1 inhibition by N-benzyl-3,5-dinitrobenzamides.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of selected N-benzyl-3,5-dinitrobenzamides against the drug-susceptible Mycobacterium tuberculosis H37Rv strain. This data highlights the impact of various substitutions on potency.

Compound IDN-Benzyl SubstituentMIC (µg/mL) against H37RvReference
D54-(Trifluoromethyl)benzyl0.0625[1][2][3]
D64-Chlorobenzyl0.0625[1][2][3]
D74-Fluorobenzyl0.0625[1][2][3]
D124-Methoxybenzyl0.0625[1][2][3]
A64-Chlorobenzyl (with piperidine linker)<0.016[5]
A114-Methoxybenzyl (with piperidine linker)<0.016[5]
C1(Pyridin-2-yl)methyl<0.016[5]
C4(6-Chloropyridin-3-yl)methyl<0.016[5]

Experimental Protocols

General Synthesis of N-benzyl-3,5-dinitrobenzamides

This protocol provides a general and robust method for the synthesis of the target compounds.

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • Appropriately substituted benzylamine or its hydrochloride salt

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Amine Preparation: If starting from the hydrochloride salt of the benzylamine, dissolve it in the chosen solvent and add one equivalent of a non-nucleophilic base like TEA or DIPEA to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Reaction Setup: In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amide Coupling: To the solution of 3,5-dinitrobenzoyl chloride, add the solution of the free benzylamine (1-1.2 equivalents) dropwise at 0 °C. If the free amine was generated in situ, add the 3,5-dinitrobenzoyl chloride solution to the amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start Start Dissolve_Amine Dissolve Benzylamine in Solvent Start->Dissolve_Amine Dissolve_AcidChloride Dissolve 3,5-Dinitrobenzoyl Chloride in Solvent Start->Dissolve_AcidChloride Add_Base Add Base (e.g., TEA) (if starting from salt) Dissolve_Amine->Add_Base Combine_Reactants Combine Reactants at 0 °C Add_Base->Combine_Reactants Dissolve_AcidChloride->Combine_Reactants Reaction_Stir Stir at Room Temperature (2-12h) Combine_Reactants->Reaction_Stir Monitor_TLC Monitor by TLC Reaction_Stir->Monitor_TLC Workup Aqueous Work-up & Extraction Monitor_TLC->Workup Purification Silica Gel Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, HRMS Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of N-benzyl-3,5-dinitrobenzamides.

In Vitro Antimycobacterial Activity Assay (MIC Determination)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to obtain the final inoculum.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in DMSO and then in the 7H9 broth to achieve the desired final concentrations in the microplate wells. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria.

  • Assay Setup: Add 100 µL of the appropriate compound dilution to the wells of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include wells for a positive control (Isoniazid), a negative control (DMSO), and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37 °C for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Directions and Concluding Remarks

The this compound scaffold represents a highly promising starting point for the development of novel antitubercular agents. The key takeaways for future research include:

  • Exploration of Diverse Benzyl Substituents: A broader range of substituents on the benzyl ring should be investigated to further optimize potency and pharmacokinetic properties. This includes exploring different electronic and steric properties, as well as the introduction of heterocyclic rings.

  • Bioisosteric Replacements: While the 3,5-dinitro pattern is highly effective, exploring bioisosteric replacements that can mimic its electronic properties and engage in similar interactions with the target enzyme could lead to compounds with improved safety profiles.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo studies to assess their efficacy in animal models of tuberculosis and to determine their pharmacokinetic profiles.[1][2][3]

References

  • Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS medicinal chemistry letters, 9(7), 741-745. [Link]

  • Wang, B., Wang, A., Tao, Z., Sun, J., Yang, Y., Lv, K., ... & Lu, Y. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(10), 1517-1520. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Eke, I. E., Williams, J. T., Haiderer, E. R., Albrecht, V. J., Murdoch, H. M., Abdalla, B. J., & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00474-23. [Link]

  • Eke, I. E., Williams, J. T., Haiderer, E. R., Albrecht, V. J., Murdoch, H. M., Abdalla, B. J., ... & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

  • Delgado, T., Pais, J. P., Pires, D., Estrada, F. G. A., Guedes, R. C., Anes, E., & Constantino, L. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559. [Link]

  • Shakhatreh, M. A. K., Al-Smadi, M. L., Khabour, O. F., Shuaibu, F. A., Hussein, E. I., & Alzoubi, K. H. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and drug resistance, 9, 299. [Link]

  • Wang, B., Wang, A., Tao, Z., Sun, J., Yang, Y., Lv, K., ... & Lu, Y. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl) carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Journal of medicinal chemistry, 62(3), 1490-1505. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS medicinal chemistry letters. [Link]

  • Ge, G., Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 117, 117869. [Link]

  • Munagala, G., Yempalla, K. R., Aithagani, S. K., Kalia, N. P., Ali, F., Ali, I., ... & Mehra, R. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3, 5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527. [Link]

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Sources

Whitepaper: From Bench to Breakthrough: The Rational Design of N-benzyl-3,5-dinitrobenzamides from the Antitubercular Candidate PBTZ169

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The global health challenge of tuberculosis, particularly the rise of multidrug-resistant strains, necessitates continuous innovation in drug discovery. PBTZ169 (Macozinone) has emerged as a promising clinical candidate, yet the quest for superior efficacy and improved pharmacokinetic profiles is relentless. This technical guide delineates the scientific rationale and synthetic evolution leading to the discovery of a novel class of antitubercular agents, N-benzyl-3,5-dinitrobenzamides, derived from the foundational scaffold of PBTZ169. Contrary to a metabolic transformation, this discovery was a feat of intentional molecular redesign, achieved through the strategic opening of the thiazinone ring of PBTZ169. We will explore the impetus for this synthetic endeavor, detail the chemical strategies employed, and analyze the resultant structure-activity relationships that have yielded compounds with potent efficacy against Mycobacterium tuberculosis.

Introduction: The Clinical Landscape of PBTZ169

PBTZ169, also known as Macozinone, is a potent benzothiazinone derivative that has advanced to Phase 2 clinical trials for the treatment of tuberculosis.[1] Its mechanism of action is the covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[2][3][4] As a derivative of the lead compound BTZ043, PBTZ169 offers several advantages, including a more straightforward chemical synthesis due to the absence of chiral centers and improved pharmacodynamics.[2]

Despite its promise, the journey of any drug candidate through clinical development is fraught with challenges, including suboptimal pharmacokinetic properties, potential for metabolic inactivation, and the ever-present risk of emergent drug resistance. Pharmacokinetic studies have revealed that PBTZ169 is primarily absorbed in the stomach due to its higher solubility in acidic environments.[1] Furthermore, while PBTZ169 is less susceptible to nitro-reduction than its predecessor, this metabolic pathway remains a consideration for in vivo activity.[1] It is known to form several active metabolites, with H2-PBTZ and 3OH-PBTZ being the most abundant.[5] These factors provide a compelling rationale for further medicinal chemistry efforts to identify derivatives with enhanced drug-like properties.

The Strategic Pivot: From PBTZ169 to a New Benzamide Scaffold

A pivotal study by Li et al. (2018) shifted the paradigm from simple modification of PBTZ169 to a complete redesign of its core structure.[6][7] This research did not identify a metabolite, but rather, it detailed the design and synthesis of a new series of compounds initiated by the chemical opening of the thiazinone ring of PBTZ169.[6][7] This strategic decision was likely driven by the hypothesis that a more flexible, open-ring structure could lead to improved interactions with the target enzyme or enhanced pharmacokinetic properties.

The core concept was to leverage the essential pharmacophoric elements of PBTZ169 while exploring new chemical space. The dinitrobenzyl moiety, crucial for the antitubercular activity of this class of compounds, was retained, while the rigid thiazinone ring was replaced with a more conformationally adaptable benzamide structure. This approach led to the identification of N-benzyl-3,5-dinitrobenzamides as a new, potent class of anti-TB agents.[6][7]

Synthetic Strategy: Thiazinone Ring Opening

The conversion of the PBTZ169 scaffold to N-benzyl-3,5-dinitrobenzamides is a testament to the ingenuity of synthetic organic chemistry. The process, as described by Li et al. (2018), involves a nucleophilic attack on the carbonyl carbon of the thiazinone ring, leading to its cleavage.[6][7] While the specific reagents and reaction conditions for this transformation are detailed in the primary literature, the conceptual workflow is outlined below.

Experimental Protocol: General Procedure for Thiazinone Ring Opening and Amide Formation
  • Solubilization: PBTZ169 is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nucleophilic Addition: A selected benzylamine derivative is added to the reaction mixture. The nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiazinone ring.

  • Ring Opening: This nucleophilic attack results in the opening of the thiazinone ring, forming a linear intermediate.

  • Amide Bond Formation: Subsequent rearrangement and elimination steps lead to the formation of a stable N-benzyl-3,5-dinitrobenzamide.

  • Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the desired compound.

  • Structural Verification: The structure of the final product is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthetic_Pathway PBTZ169 PBTZ169 (Thiazinone Scaffold) Intermediate Linear Intermediate PBTZ169->Intermediate Nucleophilic Attack & Ring Opening Reagents Benzylamine Derivative + Aprotic Solvent Reagents->Intermediate Final_Product This compound Intermediate->Final_Product Amide Formation LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Reaction Mixture LC_Column LC Column (Separation) Sample->LC_Column Ion_Source Ion Source LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (m/z measurement) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Mass Spectrum Detector->Data Signal

Sources

The Emergence of Dinitrobenzamides as Potent In Vitro Inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery and development of novel antimycobacterial agents with new mechanisms of action.[1] Among the promising new chemical entities, dinitrobenzamides have garnered significant attention for their potent in vitro activity against Mycobacterium tuberculosis (M. tb).[2][3] This technical guide provides an in-depth exploration of the in vitro antimycobacterial potential of dinitrobenzamides, focusing on their synthesis, mechanism of action, structure-activity relationships, and the requisite protocols for their evaluation.

Chemical Synthesis of Dinitrobenzamide Scaffolds

The synthetic pathway to dinitrobenzamide derivatives is generally straightforward, allowing for the generation of diverse chemical libraries for screening. The primary route involves the coupling of a substituted benzoic acid with a variety of amines.[4] A common starting material is 3,5-dinitrobenzoic acid, which can be activated to its corresponding acyl chloride by refluxing in thionyl chloride (SOCl₂).[4] The subsequent nucleophilic addition/elimination reaction of the 3,5-dinitrobenzoyl chloride with a selected amine yields the target dinitrobenzamide.[4] This versatile approach facilitates the exploration of a wide range of substituents on the amide nitrogen, a key determinant of antimycobacterial potency.[4][5]

Mechanism of Action: Covalent Inhibition of DprE1

Dinitrobenzamides exert their antimycobacterial effect by targeting a crucial enzyme in the M. tb cell wall biosynthesis pathway: decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1).[4][6] DprE1 is a flavoenzyme essential for the formation of decaprenyl-phospho-d-arabinofuranose (DPA), the sole donor of arabinose residues for the synthesis of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[4][6][7] The periplasmic localization of DprE1 makes it a particularly vulnerable target for inhibitors.[7]

The inhibitory mechanism of dinitrobenzamides is covalent and irreversible.[4][8] It commences with the reduction of one of the aromatic nitro groups to a nitroso intermediate by the FAD cofactor within the DprE1 active site.[4][9] This reactive nitroso species is then subjected to a nucleophilic attack by the thiol group of a cysteine residue, specifically Cys387, which is highly conserved in susceptible mycobacteria.[4][8] This results in the formation of a stable covalent bond between the inhibitor and the enzyme, thereby permanently inactivating it and disrupting cell wall synthesis.[4][8]

DprE1_Inhibition DNB Dinitrobenzamide (Prodrug) DprE1_FADH2 DprE1 Active Site (with FADH2) DNB->DprE1_FADH2 Enters Active Site Nitroso_Intermediate Reactive Nitroso Intermediate DprE1_FADH2->Nitroso_Intermediate Nitro Reduction DprE1_Cys387 DprE1 with Cys387 Thiol Nitroso_Intermediate->DprE1_Cys387 Nucleophilic Attack Inactive_Complex Inactive Covalent DprE1-DNB Adduct DprE1_Cys387->Inactive_Complex Covalent Bond Formation Cell_Wall_Synthesis Cell Wall Biosynthesis Inactive_Complex->Cell_Wall_Synthesis Inhibition Cell_Death Mycobacterial Cell Death Cell_Wall_Synthesis->Cell_Death Disruption leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Culture Grow M. tb H37Rv to mid-log phase Inoculum Adjust Inoculum (McFarland 0.5) Culture->Inoculum Add_Inoculum Inoculate Wells with M. tb Suspension Inoculum->Add_Inoculum Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C (7-14 days) Add_Inoculum->Incubate Read_MIC Determine MIC (Visual or Indicator-based) Incubate->Read_MIC

Figure 2: Experimental workflow for MIC determination.
Summary of In Vitro Activity

Several studies have reported potent in vitro activity of dinitrobenzamides against drug-sensitive and drug-resistant M. tb strains.

Compound IDM. tuberculosis H37Rv MIC (µg/mL)Reference
DNB10.5[8]
DNB20.5[8]
c20.031[4]
d10.031[4]
d20.031[4]
A6<0.016[2]
A11<0.016[2]
C1<0.016[2]
C4<0.016[2]

Cytotoxicity Evaluation

A critical aspect of preclinical drug development is to assess the selectivity of the compounds for the pathogen over host cells. Cytotoxicity assays against mammalian cell lines are therefore essential.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic concentration 50 (CC₅₀) of dinitrobenzamides against a human cell line, such as the THP-1 macrophage-like cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Dinitrobenzamide compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Culture THP-1 cells in supplemented RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the dinitrobenzamide compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with DMSO at the highest concentration used) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a multi-well plate reader.

  • CC₅₀ Determination:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture_Cells Culture THP-1 Cells Seed_Plate Seed Cells into 96-well Plate Culture_Cells->Seed_Plate Treat_Cells Add Compounds to Cells Seed_Plate->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Dinitrobenzamides Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Figure 3: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The antimycobacterial potency of dinitrobenzamides is significantly influenced by their structural features. Key SAR insights include:

  • Dinitro Substitution: The 3,5-dinitro substitution pattern on the benzamide core is a critical determinant of activity, likely due to its role in the redox cycling required for the activation of the compound within the DprE1 active site. [8][10]* Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate the mycobacterial cell wall and bind to the target enzyme. [10][11]* Terminal Aromatic Groups: The addition of a terminal aromatic moiety, connected through various linkers, has been shown to significantly enhance antimycobacterial activity. [4]For instance, N-benzyl and N-(pyridin-2-yl)methyl 3,5-dinitrobenzamides have demonstrated excellent MIC values. [2]* Alkyl Chain Length: For N-alkyl dinitrobenzamides, the length of the alkyl chain influences activity, with intermediate lipophilicity often leading to the most potent compounds. [10]

Conclusion

Dinitrobenzamides represent a highly promising class of antimycobacterial agents with a well-defined mechanism of action targeting the essential enzyme DprE1. Their straightforward synthesis allows for extensive chemical exploration to optimize their potency and drug-like properties. The in vitro evaluation of these compounds, through rigorous MIC and cytotoxicity testing, is a critical step in their journey towards becoming next-generation anti-TB drugs. The protocols and insights provided in this guide offer a framework for researchers to effectively advance the development of this important class of inhibitors.

References

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  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (URL: [Link])

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - NIH. (URL: [Link])

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  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties | ACS Omega. (URL: [Link])

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An In-depth Technical Guide to Investigating the Antifungal Activity of N-benzyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Abstract: The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health[1]. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Benzamide derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial properties[2]. This technical guide provides a comprehensive framework for the investigation of the antifungal potential of a specific analogue, N-benzyl-3,5-dinitrobenzamide. While this compound has been explored for its antitubercular properties, its efficacy against fungal pathogens remains an untapped area of research. This document will detail the synthesis, characterization, and a complete suite of in vitro methodologies to thoroughly evaluate its antifungal activity and elucidate its potential mechanism(s) of action. The protocols provided herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Investigating this compound as a Novel Antifungal Agent

The current arsenal of antifungal drugs is limited to a few classes, and their efficacy is threatened by the increasing prevalence of resistance[1]. Nitroaromatic compounds, including dinitrobenzamide derivatives, have shown promise as antimicrobial agents[3]. The nitro group is a key pharmacophore that can contribute to antimicrobial activity through various mechanisms[3]. Related 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives have demonstrated activity against Candida species, with evidence suggesting interference with the fungal cell membrane and ergosterol biosynthesis[4]. This compound, a compound previously synthesized and evaluated for its potent antitubercular activity, presents a compelling candidate for antifungal drug discovery due to its structural similarity to other bioactive benzamides[5][6]. This guide outlines a systematic approach to comprehensively assess its antifungal properties.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a straightforward amidation reaction. The following protocol is adapted from established methods for the synthesis of similar benzamide derivatives[5][7].

2.1. Synthesis Protocol

  • Starting Materials: 3,5-dinitrobenzoyl chloride and benzylamine.

  • Reaction: Dissolve 3,5-dinitrobenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add an equimolar amount of benzylamine to the solution while stirring at room temperature. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

2.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Evaluation of Antifungal Activity

A critical step in the evaluation of a potential antifungal agent is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens.

3.1. Selection of Fungal Strains

A representative panel of fungal strains should be selected to assess the spectrum of activity. This panel should include:

  • Yeasts:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida parapsilosis (ATCC 22019)

    • Candida krusei (ATCC 6258)

    • Cryptococcus neoformans (ATCC 90112)

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus (ATCC 204305)

    • Aspergillus flavus (ATCC 204304)

    • Trichophyton rubrum (ATCC 28188)

3.2. Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent[5][8]. The following protocol is based on the CLSI M27 and M38 guidelines[5][8][9].

3.2.1. Experimental Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration range (e.g., 0.0313 to 16 µg/mL).

  • Inoculum Preparation:

    • For yeasts, grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL[7].

    • For molds, grow cultures on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and other static agents, and ≥90% for fungicidal agents like amphotericin B) compared to the growth control[5]. The endpoint can be read visually or spectrophotometrically.

Data Presentation: Hypothetical MIC Values

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans210.5
Candida glabrata4321
Candida parapsilosis120.25
Candida krusei8641
Cryptococcus neoformans0.580.125
Aspergillus fumigatus4>641
Aspergillus flavus2>640.5
Trichophyton rubrum1160.25

3.3. Minimum Fungicidal Concentration (MFC) Determination

To determine if this compound is fungistatic or fungicidal, the Minimum Fungicidal Concentration (MFC) should be determined. The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum[10].

3.3.1. Experimental Protocol

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a sterile SDA or PDA plate.

  • Incubate the plates at 35°C until growth is visible in the growth control spot.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate[10][11].

Data Presentation: Hypothetical MFC Values and MFC/MIC Ratios

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans242Fungicidal
Candida glabrata4>16>4Fungistatic
Cryptococcus neoformans0.512Fungicidal
Aspergillus fumigatus482Fungicidal

An agent is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.[10]

3.4. Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative method to assess antifungal activity[4][12].

3.4.1. Experimental Protocol

  • Prepare a fungal inoculum as described for the broth microdilution method.

  • Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue[4][7].

  • Apply sterile paper disks impregnated with known concentrations of this compound to the agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Elucidation of the Mechanism of Action

Understanding the mechanism of action is crucial for the development of a new antifungal drug. Based on the activity of related compounds, the following assays are recommended.

4.1. Ergosterol Biosynthesis Inhibition Assay

Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity[13].

4.1.1. Experimental Protocol

  • Grow the test fungus in the presence of sub-inhibitory concentrations of this compound.

  • Harvest the fungal cells and extract the non-saponifiable lipids.

  • Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • A decrease in the ergosterol peak and an accumulation of its precursors compared to the untreated control would indicate inhibition of the ergosterol biosynthesis pathway[2].

4.2. Cell Membrane Permeability Assay

Damage to the fungal cell membrane can be assessed using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes[14][15].

4.2.1. Experimental Protocol

  • Treat fungal cells with varying concentrations of this compound.

  • Incubate the cells with propidium iodide (PI).

  • Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy.

  • An increase in PI fluorescence indicates an increase in cell membrane permeability[14][15].

4.3. Reactive Oxygen Species (ROS) Production Assay

Some antimicrobial compounds exert their effect by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death[16].

4.3.1. Experimental Protocol

  • Treat fungal cells with this compound.

  • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that detects ROS[16][17].

  • Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

4.4. Morphological Studies using Scanning Electron Microscopy (SEM)

SEM can be used to visualize the effects of the compound on fungal cell morphology[18][19].

4.4.1. Experimental Protocol

  • Treat fungal cells with this compound.

  • Fix, dehydrate, and critically point dry the cells.

  • Coat the samples with a conductive material (e.g., gold-palladium).

  • Visualize the samples using a scanning electron microscope.

  • Observe for any changes in cell shape, surface integrity, or cell division compared to untreated controls.

Visualization of Experimental Workflows

5.1. Antifungal Susceptibility Testing Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Plate_Prep Prepare Serial Dilutions in 96-well Plate Compound_Prep->Plate_Prep Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plates Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Read Read MIC (Visual/Spectrophotometric) Incubation->MIC_Read MFC_Plate Plate onto Agar for MFC MIC_Read->MFC_Plate MFC_Read Read MFC MFC_Plate->MFC_Read

Caption: Workflow for MIC and MFC determination.

5.2. Mechanism of Action Investigation Workflow

MoA_Workflow cluster_ergosterol Ergosterol Pathway cluster_membrane Cell Membrane Integrity cluster_ros Oxidative Stress cluster_morphology Morphology Start Treat Fungal Cells with This compound Lipid_Extraction Lipid Extraction Start->Lipid_Extraction PI_Staining Propidium Iodide Staining Start->PI_Staining DCFHDA_Staining DCFH-DA Staining Start->DCFHDA_Staining SEM_Prep Sample Preparation for SEM Start->SEM_Prep HPLC HPLC Analysis Lipid_Extraction->HPLC Ergosterol_Inhibition Ergosterol Inhibition? HPLC->Ergosterol_Inhibition Fluorescence_Measurement Fluorescence Measurement PI_Staining->Fluorescence_Measurement Membrane_Damage Membrane Damage? Fluorescence_Measurement->Membrane_Damage ROS_Fluorescence Fluorescence Measurement DCFHDA_Staining->ROS_Fluorescence ROS_Production ROS Production? ROS_Fluorescence->ROS_Production SEM_Imaging SEM Imaging SEM_Prep->SEM_Imaging Morphological_Changes Morphological Changes? SEM_Imaging->Morphological_Changes

Caption: Workflow for Mechanism of Action studies.

Conclusion

This technical guide provides a robust and comprehensive framework for the systematic evaluation of this compound as a potential novel antifungal agent. By following the detailed protocols for synthesis, antifungal susceptibility testing, and mechanism of action studies, researchers can generate high-quality, reproducible data to ascertain the therapeutic potential of this compound. The insights gained from such studies will be invaluable in the ongoing search for new and effective treatments for life-threatening fungal infections.

References

  • Li, G., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(8), 741–745. [Link]

  • de Oliveira, J. F., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Molecules, 27(18), 6046. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60.
  • Wang, B., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(8), 741–745. [Link]

  • da Silva, C. M., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. SN Applied Sciences, 5(11), 329. [Link]

  • Bello, M. A., et al. (2017). Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples. Journal of Visualized Experiments, (120), e55031. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Al-Shura, A. N., et al. (2023). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. International Journal of Environmental Research and Public Health, 20(1), 27. [Link]

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]

  • Kim, Y., et al. (2022). Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure. Scientific Reports, 12(1), 13532. [Link]

  • EUCAST. (2026). Clinical breakpoint table. [Link]

  • Microbe Investigations. (n.d.). Anti-Fungal Strains. [Link]

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  • Singh, S., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(41), 38047–38065. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Wlodkowic, D., et al. (2011). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Current Protocols in Cytometry, Chapter 9, Unit9.38. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

  • Fisher, M. A., & Wengenack, N. L. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. Mayo Clinic Laboratories. [Link]

  • Bello, M. A., et al. (2019). Processing Embryo, Eggshell, and Fungal Culture for Scanning Electron Microscopy. Journal of Visualized Experiments, (150), e59838. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]

  • ResearchGate. (n.d.). Detection of ROS was based on DCFH-DA staining after treatment with.... [Link]

  • ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods.... [Link]

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  • Hyde, K. D., et al. (2020).
  • ResearchGate. (n.d.). Propidium iodide (PI) dead-cell stain assay Permeabilization of the.... [Link]

  • Egan, M. J., et al. (2007). Generation of reactive oxygen species by fungal NADPH oxidases is required for rice blast disease. Proceedings of the National Academy of Sciences, 104(28), 11772-11777. [Link]

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  • Alanio, A., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Revista Iberoamericana de Micología, 40, 1-6. [Link]

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  • Akao, M., et al. (2009). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Biological & Pharmaceutical Bulletin, 32(1), 33-37. [Link]

  • Pillai, S. K., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. [Link]

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Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of N-benzyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: N-benzyl-3,5-dinitrobenzamide is a synthetic compound that has demonstrated significant promise as an antitubercular agent.[1][2] As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential in mammalian cells is a critical component of preclinical safety assessment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. This document outlines the rationale for selecting specific assays, provides detailed, step-by-step protocols, and offers insights into data interpretation.

The protocols described herein are designed to be self-validating by including appropriate controls and offering a multi-faceted approach to cytotoxicity assessment. By examining cell viability, membrane integrity, and apoptotic pathways, researchers can build a robust and reliable cytotoxicity profile for this compound and its analogues.

Compound Information and Handling

This compound belongs to the dinitrobenzamide class of compounds. While its primary target in Mycobacterium tuberculosis is suggested to be DprE1, its mechanism of action in mammalian cells is not fully elucidated.[3] Therefore, a panel of cytotoxicity assays is recommended to capture a broad spectrum of potential cytotoxic effects.

Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₁N₃O₅(Calculated)
Molecular Weight301.26 g/mol (Calculated)
AppearanceOff-white to pale yellow powder[4]
Melting Point179 - 186 °C[4]
Storage0 - 8 °C[4]

Solubility: The solubility of this compound in aqueous media is expected to be low. For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentrations in cell culture medium. It is crucial to determine the final concentration of DMSO in the culture medium and to use an equivalent concentration in the vehicle control wells to account for any solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5% (v/v).

Recommended Cytotoxicity Assay Panel

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxicity of this compound. The following assays provide insights into different aspects of cellular health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells as a measure of membrane integrity.

  • Caspase-3/7 Assay: Detects the activation of executioner caspases, which is a hallmark of apoptosis.

This combination of assays allows for the differentiation between cytotoxic mechanisms, such as necrosis and apoptosis.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock solution in DMSO treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Culture and seed cells in 96-well plates prep_cells->treat_cells incubate Incubate for desired time points (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay read_plate Measure absorbance/ fluorescence/luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % cell viability/ cytotoxicity read_plate->calc_viability plot_dose_response Plot dose-response curves and determine IC50 calc_viability->plot_dose_response

Caption: General workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain 2X working concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][9]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis.[10]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected mammalian cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available kits are recommended)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[11]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • LDH Assay:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the LDH reaction mixture to each well containing the supernatant.[11]

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[11]

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

    • Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100

    • Plot the % cytotoxicity against the compound concentration and determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[12] The assay utilizes a substrate that, when cleaved by active caspases-3 or -7, releases a fluorescent or luminescent signal.[13][14]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected mammalian cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., fluorescent or luminescent, commercially available)

  • 96-well clear-bottom black or white plates (depending on the assay type)

  • Multichannel pipette

  • Microplate reader with fluorescence or luminescence detection capabilities.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using the appropriate 96-well plate for the assay type.

  • Caspase-3/7 Assay:

    • After the desired incubation period, equilibrate the plate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Add the caspase-3/7 reagent to each well.[13]

    • Mix the plate gently on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.[14]

  • Data Acquisition and Analysis:

    • Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader.[14]

    • Include a positive control for apoptosis (e.g., cells treated with staurosporine or another known apoptosis inducer).

    • Subtract the background reading (from wells with medium and reagent only).

    • Express the results as fold change in caspase-3/7 activity compared to the vehicle control.

    • Plot the fold change in caspase activity against the compound concentration.

Data Interpretation and Expected Outcomes

The combination of these three assays provides a comprehensive view of the cytotoxic effects of this compound.

  • MTT Assay: A decrease in the MTT signal indicates a reduction in cell viability, which could be due to cytotoxicity or cytostatic effects (inhibition of proliferation).

  • LDH Assay: An increase in the LDH signal is a direct measure of cell membrane damage, which is characteristic of necrosis or late-stage apoptosis.

  • Caspase-3/7 Assay: An increase in the caspase-3/7 signal is a specific indicator of apoptosis induction.

By comparing the results of these assays, you can infer the primary mechanism of cytotoxicity. For example:

  • Apoptosis: A significant increase in caspase-3/7 activity at concentrations where LDH release is low suggests apoptosis is the primary mode of cell death.

  • Necrosis: A significant increase in LDH release without a corresponding early increase in caspase-3/7 activity suggests a necrotic or necroptotic mechanism.

  • Late Apoptosis/Secondary Necrosis: At higher concentrations or longer incubation times, you may observe an increase in both caspase-3/7 activity and LDH release, indicating that cells undergoing apoptosis have progressed to a stage where membrane integrity is compromised.

The following diagram illustrates the relationship between the assays and the potential cytotoxic mechanisms.

G cluster_effects Cellular Effects cluster_assays Assay Readouts compound This compound apoptosis Apoptosis compound->apoptosis necrosis Necrosis compound->necrosis cytostasis Cytostasis compound->cytostasis caspase_increase ↑ Caspase-3/7 Activity apoptosis->caspase_increase ldh_increase ↑ LDH Release apoptosis->ldh_increase Late Stage mtt_decrease ↓ Metabolic Activity apoptosis->mtt_decrease necrosis->ldh_increase necrosis->mtt_decrease cytostasis->mtt_decrease No LDH/Caspase ↑

Caption: Relationship between cellular effects and assay readouts.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (2018). National Institutes of Health. Retrieved from [Link]

  • 3,5-Dinitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (2018). PubMed. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved from [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). National Institutes of Health. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (2018). ACS Publications. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Chemical Properties of 3,5-Dinitrobenzamide (CAS 121-81-3). (n.d.). Cheméo. Retrieved from [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts with 3,5-Diaminobenzoate, 3,5-Dinitrobenzoate, (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate and 2-Carboxy-5-nitrobenzoate as organic anions. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). PubMed. Retrieved from [Link]

  • Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. (n.d.). PubMed. Retrieved from [Link]

  • The solubility of 3,5-dinitrobenzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved from [Link]

  • 3,5-dinitro-N-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols: In Vitro Experimental Design for Dinitrobenzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrobenzamide compounds represent a promising class of therapeutic agents, particularly in oncology, due to their potential as hypoxia-activated prodrugs and radiosensitizers.[1][2][3] Their selective activation in the low-oxygen environment characteristic of solid tumors allows for targeted cytotoxicity, minimizing damage to healthy, well-oxygenated tissues.[1][4] This application note provides a comprehensive guide to the in vitro experimental design for the evaluation of dinitrobenzamide compounds. It outlines a logical progression of assays, from initial screening for cytotoxic potential to detailed mechanistic studies and preliminary safety profiling. The protocols provided are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for drug development programs.

Introduction: The Scientific Rationale for Dinitrobenzamide Evaluation

Dinitrobenzamide mustards are bioreductive prodrugs that are activated by cellular reductases to form DNA cross-linking cytotoxins.[5] This activation is often enhanced under hypoxic conditions, a common feature of the tumor microenvironment.[1][6] Furthermore, some dinitrobenzamide analogs have shown potential as radiosensitizers, agents that increase the susceptibility of tumor cells to radiation therapy.[2][3][7] A thorough in vitro evaluation is the critical first step in characterizing the therapeutic potential of novel dinitrobenzamide compounds.[8][9] This process involves a tiered approach, beginning with broad cytotoxicity screening and progressively narrowing the focus to elucidate the mechanism of action and assess potential liabilities.

A Phased Approach to In Vitro Evaluation

A logical and efficient workflow is essential for the comprehensive assessment of dinitrobenzamide compounds. The following phased approach ensures that foundational data is collected before proceeding to more complex and resource-intensive mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Advanced Characterization & Safety P1_1 Cell Viability & Cytotoxicity Assays P1_2 Hypoxia Selectivity Screening P1_1->P1_2 Identify potent & selective compounds P2_1 Nitroreductase Activity Assays P1_2->P2_1 Investigate activation mechanism P2_2 Oxidative Stress & ROS Production P2_1->P2_2 P2_3 DNA Damage Assessment P2_2->P2_3 P2_4 Cell Cycle Analysis P2_3->P2_4 Characterize downstream effects P3_1 Radiosensitization Potential P2_4->P3_1 Explore synergistic potential P3_2 Preliminary DMPK P3_1->P3_2 P3_3 In Vitro Safety Pharmacology P3_2->P3_3 Assess drug-like properties & liabilities

Caption: Phased workflow for in vitro evaluation of dinitrobenzamide compounds.

Phase 1: Primary Screening for Activity and Selectivity

The initial phase focuses on identifying compounds with potent cytotoxic activity and, crucially, selectivity for hypoxic conditions.

Cell Viability and Cytotoxicity Assays

The first step is to determine the concentration-dependent effect of the dinitrobenzamide compounds on cancer cell viability. Tetrazolium-based assays like MTT and XTT are widely used for this purpose as they measure the metabolic activity of living cells.[10][11][12]

Table 1: Comparison of Primary Screening Assays

AssayPrincipleReadoutAdvantagesDisadvantages
MTT Assay Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases in viable cells.[12]Colorimetric (Absorbance at ~570 nm)Well-established, cost-effective.[10]Requires a solubilization step for the formazan crystals.[12]
XTT Assay Reduction of XTT to a water-soluble formazan product by metabolically active cells.[11]Colorimetric (Absorbance at ~450-490 nm)No solubilization step required, simpler protocol.[11][12]Can be less sensitive than MTT for some cell lines.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13]Colorimetric (Absorbance at ~490 nm)Directly measures cytotoxicity (membrane integrity loss).[14]Less sensitive for detecting early apoptotic events.[13]
Protocol 1: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Dinitrobenzamide compounds (dissolved in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the dinitrobenzamide compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).

  • XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, 5% CO2, or until a color change is apparent.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Hypoxia Selectivity Screening

A key feature of many dinitrobenzamide compounds is their selective activation under hypoxic conditions.[1][4][15] This is a critical parameter to assess early in the screening cascade.

Protocol 2: Hypoxia Selectivity Assay

This protocol is an adaptation of the XTT assay to compare cytotoxicity under normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions.

Materials:

  • Same as Protocol 1

  • Hypoxia chamber or incubator with O2 control

Procedure:

  • Plate Preparation: Prepare two identical sets of 96-well plates with seeded cells and compound dilutions as described in Protocol 1.

  • Incubation: Place one set of plates in a standard incubator (normoxia) and the other set in a hypoxia chamber at the desired oxygen concentration. Incubate for the same duration.

  • XTT Assay and Data Analysis: Following incubation, perform the XTT assay on both sets of plates as described in Protocol 1.

  • Hypoxia Cytotoxicity Ratio (HCR): Calculate the HCR by dividing the IC50 value obtained under normoxic conditions by the IC50 value obtained under hypoxic conditions. A high HCR indicates greater selectivity for hypoxic cells.

Phase 2: Elucidating the Mechanism of Action

Once promising compounds with potent and hypoxia-selective activity are identified, the next phase focuses on understanding how they exert their cytotoxic effects.

G DNB Dinitrobenzamide Prodrug Nitroreductase Nitroreductase (Hypoxia-induced) DNB->Nitroreductase Reduction ActiveMetabolite Reactive Metabolite Nitroreductase->ActiveMetabolite ROS Reactive Oxygen Species (ROS) ActiveMetabolite->ROS Generates DNAdamage DNA Damage (Cross-links, Strand Breaks) ActiveMetabolite->DNAdamage Induces ROS->DNAdamage CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for dinitrobenzamide compounds.

Nitroreductase Activity Assays

The activation of dinitrobenzamide prodrugs is often mediated by nitroreductase enzymes, which are overexpressed in some bacteria and can be elevated in hypoxic tumor cells.[16][17]

Protocol 3: Cellular Nitroreductase Activity Assay

This protocol utilizes a fluorogenic or luminogenic substrate to measure intracellular nitroreductase activity.

Materials:

  • Cancer cell lines

  • Nitroreductase assay kit (containing a suitable substrate, e.g., a luciferin derivative)[18]

  • Dinitrobenzamide compounds

  • 96-well white or black microplates (depending on the assay readout)

  • Plate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Culture: Culture cells under both normoxic and hypoxic conditions to assess the impact of oxygen levels on nitroreductase activity.

  • Cell Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.

  • Assay Reaction: In a microplate, combine the cell lysate with the nitroreductase substrate and buffer.

  • Signal Detection: Incubate as recommended and then measure the fluorescent or luminescent signal. The signal intensity is proportional to the nitroreductase activity.

  • Data Analysis: Compare the nitroreductase activity in untreated cells versus cells treated with the dinitrobenzamide compounds to determine if the compounds are substrates for these enzymes.

Oxidative Stress and ROS Production

The reduction of nitroaromatic compounds can generate reactive oxygen species (ROS), contributing to cellular damage.[19][20][21]

Protocol 4: Measurement of Intracellular ROS

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.[22]

Materials:

  • Cancer cell lines

  • H2DCFDA dye

  • Dinitrobenzamide compounds

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with dinitrobenzamide compounds for the desired time.

  • Dye Loading: Remove the treatment medium and incubate the cells with H2DCFDA solution in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

DNA Damage Assessment

A primary mechanism of action for many dinitrobenzamide mustards is the induction of DNA damage.[5]

Protocol 5: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Comet assay kit (containing lysis solution, electrophoresis buffer, etc.)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

  • DNA stain (e.g., SYBR Green, propidium iodide)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with dinitrobenzamide compounds, then harvest and resuspend at a specific concentration.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the DNA.

  • Electrophoresis: Place the slides in an electrophoresis tank with alkaline or neutral buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Cell Cycle Analysis

DNA damage often leads to cell cycle arrest, providing an opportunity for DNA repair or triggering apoptosis.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells and determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[23][24][25]

Materials:

  • Cancer cell lines

  • Dinitrobenzamide compounds

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A[23]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 1 hour at 4°C.[23]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Phase 3: Advanced Characterization and Preliminary Safety Assessment

In the final phase of in vitro evaluation, the focus shifts to exploring potential therapeutic combinations and conducting preliminary safety and pharmacokinetic profiling.

Radiosensitization Potential

Assessing whether dinitrobenzamide compounds can enhance the efficacy of radiation therapy is a key step in their characterization as potential cancer therapeutics.[2][3][26]

Protocol 7: Clonogenic Survival Assay for Radiosensitization

The clonogenic assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents, including radiation.

Materials:

  • Cancer cell lines

  • Dinitrobenzamide compounds

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed a known number of cells into 6-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with a non-toxic or minimally toxic concentration of the dinitrobenzamide compound for a predetermined time before irradiation.

  • Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves. A leftward shift in the survival curve for the combination treatment compared to radiation alone indicates radiosensitization.

Preliminary In Vitro DMPK (Drug Metabolism and Pharmacokinetics)

Early assessment of metabolic stability and potential for drug-drug interactions is crucial.

Table 2: Key In Vitro DMPK Assays

AssayPurposeTypical System
Metabolic Stability To determine the rate of compound metabolism.Liver microsomes, S9 fractions, hepatocytes.
CYP450 Inhibition To assess the potential for drug-drug interactions.Recombinant CYP enzymes, liver microsomes.
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Equilibrium dialysis, ultrafiltration.
In Vitro Safety Pharmacology

Early identification of potential safety liabilities, such as cardiotoxicity, is essential.[27][28]

hERG Channel Inhibition Assay: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is associated with a risk of cardiac arrhythmias.[28][29][30] This is a critical safety assay for many drug development programs and is typically performed using automated patch-clamp systems.[27][31]

Conclusion

The in vitro experimental design for dinitrobenzamide compounds requires a systematic and multi-faceted approach. By progressing through the phases of primary screening, mechanistic elucidation, and advanced characterization, researchers can build a comprehensive data package to support the advancement of promising candidates into preclinical and clinical development. The protocols and strategies outlined in this application note provide a robust framework for the successful evaluation of this important class of therapeutic agents.

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Application of N-benzyl-3,5-dinitrobenzamide in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Tuberculosis Researcher

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and innovative approach to drug discovery. Traditional methodologies, while foundational, must be augmented with novel chemical scaffolds that engage unexploited bacterial targets. Within this landscape, nitroaromatic compounds have emerged as a promising class of anti-tubercular agents. This guide focuses on a particularly potent family within this class: N-benzyl-3,5-dinitrobenzamides .

This document is structured to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding and practical, field-tested protocols for the evaluation of N-benzyl-3,5-dinitrobenzamide and its analogues. Our objective is to empower you to not only replicate and validate existing findings but also to build upon them, fostering the next wave of discoveries in the fight against tuberculosis.

The Scientific Rationale: Why this compound?

The journey to identifying N-benzyl-3,5-dinitrobenzamides as potent anti-TB agents is a compelling example of rational drug design, stemming from the modification of existing scaffolds. A series of these compounds were designed and synthesized through the thiazinone ring opening of PBTZ169, a well-known anti-TB candidate.[1] This structural modification led to the identification of several this compound derivatives with exceptional in vitro activity against both drug-susceptible and multidrug-resistant clinical isolates of M. tuberculosis.[1][2]

The core of their efficacy lies in the 3,5-dinitrobenzyl moiety , which has been identified as a critical pharmacophore for high in vitro antimycobacterial activity.[3][4] The presence of both nitro groups is essential for this potent activity.[3][4] These compounds are believed to function as inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) , a crucial enzyme in the mycobacterial arabinogalactan biosynthesis pathway, a key component of the mycobacterial cell wall.[5][6][7] This mechanism is shared with other successful nitroaromatic anti-TB drugs.

The workflow for evaluating a novel compound like this compound follows a logical progression from initial screening to more in-depth mechanistic and safety profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Profiling Synthesis Synthesis of This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Evaluate Potency Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay Assess Therapeutic Window DprE1_Assay DprE1 Enzyme Inhibition Assay Cytotoxicity_Assay->DprE1_Assay Confirm Target Nitroreductase_Study Nitroreductase Activation Study DprE1_Assay->Nitroreductase_Study Elucidate Activation ADME_Assays In Vitro ADME/ Pharmacokinetic Assays Nitroreductase_Study->ADME_Assays Evaluate Drug-like Properties

Figure 1: A typical discovery and evaluation workflow for this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward process that can be accomplished in a standard medicinal chemistry laboratory. The general approach involves the acylation of benzylamine with 3,5-dinitrobenzoyl chloride.

Materials and Reagents
  • 3,5-dinitrobenzoic acid

  • Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

  • Benzylamine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Protocol

Step 1: Preparation of 3,5-dinitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dinitrobenzoic acid.

  • Carefully add an excess of thionyl chloride (or phosphorus pentachloride) to the flask. This reaction should be performed in a well-ventilated fume hood.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride is a yellow solid and can be used in the next step without further purification.

Step 2: Amidation with Benzylamine

  • Dissolve the crude 3,5-dinitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) in a clean, dry round-bottom flask.

  • In a separate flask, dissolve benzylamine and an equivalent amount of a base (e.g., triethylamine) in the same anhydrous solvent. The base is used to neutralize the HCl generated during the reaction.

  • Cool the benzylamine solution in an ice bath (0 °C).

  • Slowly add the 3,5-dinitrobenzoyl chloride solution to the cooled benzylamine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a solid.

  • Characterize the final product by standard analytical techniques such as NMR, mass spectrometry, and melting point determination.

In Vitro Efficacy and Safety Profiling

A critical aspect of early-stage drug discovery is to determine the potency of a compound against the target organism and to assess its potential for toxicity to mammalian cells.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microtiter plates (sterile, round-bottom)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., isoniazid, rifampicin)

  • Negative control (DMSO)

  • Plate reader for measuring optical density (OD) at 600 nm

Protocol:

  • Prepare a twofold serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Include a drug-free well (inoculum only) as a growth control and a well with media only as a sterility control.

  • Seal the plates and incubate at 37°C for 7-14 days.[3][7]

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the OD at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.

Data Presentation:

CompoundMtb H37Rv MIC (µg/mL)Mtb MDR Strain 1 MIC (µg/mL)Mtb MDR Strain 2 MIC (µg/mL)
This compound (D6) 0.0625< 0.016 - 0.125< 0.016 - 0.125
Isoniazid ~0.05> 16> 16
Rifampicin ~0.1> 32> 32

Data adapted from Li et al., 2018.[1]

Cytotoxicity Assessment in Mammalian Cells (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader for measuring absorbance at 570 nm

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][5]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[1]

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its further development. For N-benzyl-3,5-dinitrobenzamides, the primary hypothesized target is the DprE1 enzyme.

G cluster_0 Mycobacterial Cell Wall Synthesis cluster_1 Inhibition by this compound FPR Farnesyl-phosphoryl-β-D-ribose (FPR) DPX Decaprenyl-phosphoryl-β-D-2-keto-ribose (DPX) FPR->DPX DprE1 DPA Decaprenyl-phosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 Arabinogalactan Arabinogalactan Biosynthesis DPA->Arabinogalactan Compound This compound Compound->DPX Inhibits DprE1

Figure 2: Proposed mechanism of action of this compound via inhibition of DprE1.

DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method is a fluorometric assay that monitors the reduction of a substrate by the enzyme.

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) substrate

  • Resazurin (a fluorescent indicator)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10% glycerol)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.

  • Prepare a master mix containing the DprE1 enzyme and the FPR substrate in the assay buffer.

  • Add 48 µL of the master mix to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of resazurin solution to each well.

  • Incubate the plate at 37°C for an additional 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Investigating the Role of Nitroreductases

Nitroaromatic compounds often require activation by bacterial nitroreductases. The deazaflavin-dependent nitroreductase (Ddn) is a key enzyme in M. tuberculosis responsible for activating several nitro-containing drugs.[4] Investigating the activity of this compound against Mtb strains with mutations in nitroreductase genes can provide insights into its activation mechanism.

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its in vivo behavior and potential as a drug candidate.[2][8][9][10][11]

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in aqueous solutions at different pH values.

  • LogD7.4: Measures the lipophilicity of the compound at physiological pH.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

  • Metabolic Stability: Assesses the stability of the compound in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Permeability: Assesses the ability of the compound to cross biological membranes, often using Caco-2 or PAMPA assays.

Conclusion and Future Directions

N-benzyl-3,5-dinitrobenzamides represent a highly promising class of anti-tubercular agents with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Their mechanism of action, targeting the essential DprE1 enzyme, makes them attractive candidates for further development. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to evaluate these and other novel anti-TB compounds.

Future research should focus on optimizing the pharmacokinetic properties of this scaffold to enhance its in vivo efficacy and safety profile. Further elucidation of the precise molecular interactions with DprE1 and the role of nitroreductases in their activation will be critical for rational drug design and the development of the next generation of anti-TB therapeutics.

References

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741–745. [Link]

  • Carvalho, S., Pais, J. P., Constantino, L., & Anes, E. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 16(2), 249. [Link]

  • Pais, J. P., Carvalho, S., Constantino, L., & Anes, E. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 16(11), 1546. [Link]

  • Carvalho, S., Pais, J. P., Constantino, L., & Anes, E. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

  • Karabanovich, G., Dušek, J., Savková, K., Pavliš, O., Pávková, I., Korábečný, J., ... & Mikušová, K. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry, 66(24), 16954–16981. [Link]

  • Karabanovich, G., Dušek, J., Savková, K., Pavliš, O., Pávková, I., Korábečný, J., ... & Mikušová, K. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. NIH. [Link]

  • Pais, J. P., Carvalho, S., Constantino, L., & Anes, E. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. ResearchGate. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PubMed. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. [Link]

  • Eke, I., Williams, J. T., Haiderer, E. R., Murdoch, M., Abdalla, B. J., & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Chen, Y., He, J., & Li, J. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. [Link]

  • Eke, I., Williams, J. T., Haiderer, E. R., Murdoch, M., Abdalla, B. J., & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. PubMed. [Link]

  • Wang, Y., Zhang, Y., Chen, Y., He, J., & Li, J. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. [Link]

  • Eke, I., Williams, J. T., Haiderer, E. R., Murdoch, M., Abdalla, B. J., & Abramovitch, R. B. (2023). Nitro-containing compounds inhibit Mtb growth in a dose-dependent... ResearchGate. [Link]

  • Arai, M., Yamamoto, A., Tsuchida, T., & Kobayashi, M. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. PubMed. [Link]

  • Eke, I., Williams, J. T., Haiderer, E. R., Murdoch, M., Abdalla, B. J., & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. NIH. [Link]

  • Mbaveng, A. T., Kuete, V., Tsobou, R., Ngameni, B., Nguenang, G. S., Simo, I. K., ... & Efferth, T. (2019). Synthesis and antimycobacterial activity of disubstituted benzyltriazoles. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of N-benzyl-3,5-dinitrobenzamide. This compound and its analogs are of significant interest, particularly in the development of novel antitubercular agents.[1][2] This document is structured to address common practical challenges through a troubleshooting guide and a set of frequently asked questions, ensuring both scientific accuracy and field-proven insights to help you maximize your reaction yields and product purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've isolated no this compound at all. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the workup procedure.

Potential Causes & Solutions:

  • Degradation of 3,5-Dinitrobenzoyl Chloride: The primary culprit is often the acyl chloride starting material. Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them back to the unreactive 3,5-dinitrobenzoic acid.[3]

    • Verification: Before starting, check the melting point of your 3,5-dinitrobenzoyl chloride. The pure compound melts at 68–69 °C.[4] A significantly lower or broader melting range suggests contamination with the corresponding carboxylic acid (m.p. 205-207 °C).

    • Solution: Use freshly opened, high-purity 3,5-dinitrobenzoyl chloride. If the purity is suspect, it can be synthesized from 3,5-dinitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride and should be used immediately.[5][6] Always handle the acyl chloride under anhydrous conditions (e.g., in a glovebox or using a nitrogen/argon atmosphere).

  • Inadequate Base: The reaction of benzylamine with 3,5-dinitrobenzoyl chloride produces one equivalent of hydrochloric acid (HCl).[7] This HCl will react with the unreacted benzylamine to form benzylammonium chloride, a salt that is not nucleophilic and will not react with the acyl chloride.[8]

    • Solution: A base is required to neutralize the HCl as it forms, allowing the benzylamine to remain as a free nucleophile.[9] A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal.[10][11] Alternatively, pyridine can be used both as the solvent and the base.[4] Ensure at least one equivalent of base is used relative to the acyl chloride. Using a slight excess of the amine reactant (e.g., 1.1 equivalents) can also drive the reaction to completion.

  • Competitive Hydrolysis (Schotten-Baumann Conditions): If the reaction is run in a biphasic system with aqueous base (e.g., NaOH), the acyl chloride can react with water (hydrolysis) in competition with the amine.

    • Solution: While amines are generally more nucleophilic than water, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers, promoting the desired reaction.[12] The reaction should also be cooled (e.g., 0-5 °C) to manage the exotherm and slow the rate of hydrolysis.[11] For sensitive substrates, switching to a homogenous system with an organic base (like TEA in DCM) is preferable.

Problem: The Crude Product is an Oil or Fails to Crystallize

Question: After the workup, my product is a persistent oil, or I'm struggling to induce crystallization during purification. What's causing this and how can I obtain a solid product?

Answer: This issue typically points to impurities that disrupt the crystal lattice formation or residual solvent.

Potential Causes & Solutions:

  • Excess Starting Material or Byproducts: The most common impurities are unreacted benzylamine or 3,5-dinitrobenzoic acid (from hydrolysis). The presence of triethylammonium chloride (if TEA is used as a base) can also interfere.

    • Solution - Workup: A thorough aqueous workup is critical.

      • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted benzylamine and the tertiary amine base.

      • Follow with a wash using a dilute base (e.g., 5% NaHCO₃ solution) to remove any acidic 3,5-dinitrobenzoic acid.[13]

      • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic phase before drying with an agent like Na₂SO₄ or MgSO₄.

  • Improper Solvent for Recrystallization: The choice of solvent is paramount for successful crystallization. Amides, especially aromatic ones, can have tricky solubility profiles.

    • Solution - Recrystallization: Recrystallization is the preferred method for purifying amides over column chromatography, which can lead to yield loss.[14]

      • Start by testing solubility in a range of solvents. Ethanol, isopropanol, or ethyl acetate are good starting points.

      • Dissolve the crude product in a minimum amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If no crystals form, try adding a non-polar "anti-solvent" (like hexanes) dropwise to the solution until it becomes slightly turbid, then allow it to cool.

Section 2: Synthesis Workflow & Protocols

This section provides a detailed, optimized protocol and a visual workflow for the synthesis.

Optimized Experimental Protocol

This protocol is designed for a homogenous system to maximize control and yield.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq.).

  • Solvent & Base: Dissolve the benzylamine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 3,5-dinitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Recrystallize the resulting crude solid from hot ethanol or isopropanol.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Synthesis and Purification Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine Benzylamine, Triethylamine & Anhydrous DCM cool 2. Cool Mixture to 0°C reagents->cool add 3. Add 3,5-Dinitrobenzoyl Chloride Solution Dropwise cool->add react 4. Stir at Room Temperature (Monitor by TLC) add->react quench 5. Aqueous Workup (HCl, NaHCO₃, Brine) react->quench Reaction Complete dry 6. Dry Organic Layer (Na₂SO₄) quench->dry concentrate 7. Concentrate Solvent (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude recrystallize 8. Recrystallize (e.g., Hot Ethanol) crude->recrystallize Isolate Crude Solid filter_dry 9. Filter and Dry Crystals recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for this compound Synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[7][15] The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base then deprotonates the resulting positively charged amide to yield the final neutral product and a salt (e.g., triethylammonium chloride).[7][9]

Q2: Why must the reaction be kept cold during the addition of the acyl chloride?

A2: There are two primary reasons. First, the reaction between an amine and an acyl chloride is highly exothermic. Adding the acyl chloride slowly to a cooled solution allows for better temperature control, preventing the solvent from boiling and minimizing side reactions.[11] Second, at higher temperatures, the risk of side reactions, such as the formation of undesired byproducts, increases.

Q3: Can I use a different solvent instead of Dichloromethane (DCM)?

A3: Yes, other aprotic solvents can be used, provided they are anhydrous. Suitable alternatives include tetrahydrofuran (THF), diethyl ether, or ethyl acetate.[16] The choice may depend on the solubility of your starting materials and the ease of removal post-reaction. Avoid protic solvents like alcohols during the reaction itself, as they can compete with the amine and react with the acyl chloride to form esters.

Q4: How do I properly monitor the reaction using Thin Layer Chromatography (TLC)?

A4: To monitor the reaction, spot three lanes on a silica TLC plate: one for your benzylamine starting material, one for your 3,5-dinitrobenzoyl chloride, and one for the co-spot (a mixture of both starting materials) or the reaction mixture itself. A suitable eluent system is typically a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 3:1 or 2:1 ratio). The reaction is complete when the spot corresponding to the limiting reagent (usually the acyl chloride) has disappeared and a new, more polar spot for the amide product has appeared. The amide product should have a lower Rf value than the starting acyl chloride.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: While specific shifts can vary with the solvent, you should expect to see characteristic signals in ¹H NMR: a multiplet for the aromatic protons of the benzyl group, a doublet for the benzylic CH₂ protons, a triplet for the single proton on the dinitrobenzoyl ring, and a doublet for the two equivalent protons on the dinitrobenzoyl ring. You will also see a broad singlet for the N-H proton. In IR spectroscopy, look for a strong C=O stretch for the amide (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

References

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Available at: [Link]

  • CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride. Google Patents.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). Available at: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

  • 3,5-dinitrobenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • 3,5-Dinitrobenzoyl chloride. Wikipedia. Available at: [Link]

  • (PDF) 3,5-Dinitrobenzoyl chloride. ResearchGate. Available at: [Link]

  • 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432. PubChem. Available at: [Link]

  • 3:5-Dinitrobenzoic Acid Prep & Acylation. Scribd. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. National Institutes of Health (NIH). Available at: [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines. Google Patents.
  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PubMed. Available at: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature. RSC Publishing. Available at: [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH). Available at: [Link]

  • In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. Reddit. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Optimizing Dosage for N-benzyl-3,5-dinitrobenzamide In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzyl-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for optimizing the dosage of this compound in in vitro experimental setups. Here, we combine established pharmacological principles with compound-specific insights to ensure the generation of reliable and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound for in vitro studies.

Q1: What is the primary known biological activity of this compound?

A1: this compound and its derivatives are primarily investigated for their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb). Several studies have identified these compounds as promising anti-TB agents.[1][2] The core 3,5-dinitrobenzyl moiety is considered crucial for this activity.[3]

Q2: What is the proposed mechanism of action for this class of compounds?

A2: While research is ongoing, a likely target for the antimycobacterial action of N-benzyl-3,5-dinitrobenzamides is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[4] This enzyme is essential for the synthesis of the mycobacterial cell wall. The mechanism is thought to involve the reduction of one of the nitro groups, a process known as bioreductive activation, which leads to the formation of a reactive species that can covalently modify the enzyme.[4] The presence of both nitro groups has been shown to be essential for high antitubercular activity.[3]

Q3: What is a typical starting concentration range for in vitro experiments?

A3: For antimycobacterial studies, derivatives of this compound have shown high potency, with Minimum Inhibitory Concentrations (MICs) as low as 0.0625 µg/mL against the H37Rv strain of M. tuberculosis.[1][2] When studying the effects on mammalian cells, it is advisable to start with a broad concentration range to determine the cytotoxic profile. A range spanning from nanomolar to high micromolar (e.g., 1 nM to 100 µM) is a common starting point for new compounds.[5]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is a solid, crystalline compound.[6] Due to the aromatic nature and the presence of nitro groups, it is expected to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[7] It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO).[7] The solubility of the related compound, 3,5-dinitrobenzoic acid, has been studied in various organic solvents, which can provide some guidance.[8]

Q5: What are the key considerations for designing a dose-response experiment?

A5: A well-designed dose-response experiment should include a sufficient number of concentrations (typically 5-10) spanning a wide range to define the bottom and top plateaus of the curve.[5] The concentrations should be spaced appropriately, often on a logarithmic scale, to accurately determine key parameters like the EC₅₀ or IC₅₀.[9] It is also essential to include appropriate vehicle controls (cells treated with the same concentration of solvent used to dissolve the compound) to account for any solvent effects.[7]

II. Troubleshooting Guides

This section provides solutions to specific issues that may arise during your in vitro experiments with this compound.

Guide 1: Inconsistent or Non-reproducible Results
Symptom Potential Cause Troubleshooting Steps & Rationale
High variability between replicate wells.Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. This results in inconsistent actual concentrations in the wells.1. Visually inspect wells: Use a microscope to check for precipitates, especially at the highest concentrations. 2. Solubility Test: Prepare the highest concentration of your drug in the final cell culture medium and incubate for the duration of your experiment. Check for precipitation. 3. Reduce Maximum Concentration: If precipitation is observed, lower the maximum concentration in your dose-response curve. 4. Increase Solvent Concentration (with caution): Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility, but always run a solvent toxicity control.
Experiment-to-experiment variability in potency (shifting IC₅₀ values).Stock Solution Instability: The compound may degrade over time, especially with repeated freeze-thaw cycles.[7]1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[7] 2. Fresh Preparations: For critical experiments, prepare fresh dilutions from a new stock aliquot. 3. Storage Conditions: Ensure the stock solution is stored at the recommended temperature (typically -20°C or -80°C) and protected from light.
Inconsistent Cell Seeding: Variations in the initial number of cells per well can significantly impact the final readout of viability or proliferation assays.[9]1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion). 2. Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell settling.
Assay Timing and Cell Density: The optimal timing for the assay readout can be cell line-dependent and influenced by the compound's mechanism.[7]1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the experiment. 2. Time-Course Experiment: Evaluate the compound's effect at different time points (e.g., 24, 48, 72 hours) to identify the optimal incubation time.[10]
Guide 2: Unexpected Cytotoxicity or Lack of Effect
Symptom Potential Cause Troubleshooting Steps & Rationale
High cytotoxicity observed even at low concentrations in non-target mammalian cells.Off-Target Effects: The compound may have cytotoxic effects unrelated to its primary antimycobacterial target. Nitroaromatic compounds can sometimes exhibit toxicity.[3]1. Choose a Different Cytotoxicity Assay: Some assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can give misleading results in MTT assays.[11] Consider using an assay based on a different principle, such as LDH release (cell membrane integrity) or a dye-exclusion method.[12] 2. Assay Interference Control: Run a control without cells to check if the compound directly reacts with the assay reagents (e.g., reduces MTT).[11]
No significant effect observed even at high concentrations.Incorrect Concentration Range: The effective concentration might be higher than the tested range.1. Expand Concentration Range: Test higher concentrations, being mindful of solubility limits.[11] 2. Confirm Compound Identity and Purity: Ensure the compound is what it is claimed to be and has not degraded. Analytical methods like NMR or mass spectrometry can verify this.
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.1. Literature Review: Check if the cell line is known to be resistant to similar compounds. 2. Use a Positive Control: Include a compound with a known mechanism of action and effect on the cell line to ensure the assay is working correctly.
Protein Binding in Serum: The compound may bind to proteins in the fetal bovine serum (FBS) of the culture medium, reducing its free and active concentration.[13]1. Reduce Serum Concentration: Perform the assay in a medium with a lower serum concentration, if the cells can tolerate it for the duration of the experiment. 2. Consider Serum-Free Media: If applicable to your cell line, use a serum-free medium.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in optimizing the dosage of this compound.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and serial dilutions for in vitro assays, ensuring compound solubility and stability.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Stock Solution: Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of this compound needed. (Molecular Weight of this compound is approximately 357.36 g/mol ).[14]

  • Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly until fully dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw one aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium. Ensure that the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic.

Protocol 2: Determining the IC₅₀ using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cells of interest (e.g., a mammalian cell line like HEK293 or HepG2 for general cytotoxicity)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a pre-optimized density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted this compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[5]

IV. Visualizations and Diagrams

Workflow for In Vitro Dosage Optimization

G cluster_prep Phase 1: Preparation & Planning cluster_range Phase 2: Range-Finding & Cytotoxicity cluster_refine Phase 3: Refined Experimentation cluster_analysis Phase 4: Data Analysis & Interpretation A Literature Review: Known activity, solubility data B Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) A->B C Aliquot & Store Stock (-20°C or -80°C) B->C D Broad Dose-Response Assay (e.g., 1 nM - 100 µM) C->D Start Experiment E Determine Preliminary IC50 & Maximum Non-Toxic Dose D->E F Assess for Solubility Issues (Precipitation Check) D->F G Narrow Dose-Response Assay (Centered around IC50) E->G Refine Concentration Range F->D Adjust Max Concentration if Precipitate Forms H Perform Mechanism-Specific Assays (e.g., target engagement, downstream signaling) G->H I Validate with Secondary Assay (e.g., LDH release, apoptosis assay) G->I K Compare Results Across Assays H->K I->K J Non-Linear Regression Analysis (Calculate IC50/EC50) J->K L Final Dosage Selection for Further In Vitro Studies K->L

Caption: A streamlined workflow for optimizing the in vitro dosage of a test compound.

Decision Tree for Troubleshooting Inconsistent MTT Assay Results

G Start Inconsistent MTT Results (High Well-to-Well Variability) Q1 Is variability highest at high concentrations? Start->Q1 A1_Yes Check for Compound Precipitation (Microscopic Inspection) Q1->A1_Yes Yes A1_No Review Cell Plating Technique Q1->A1_No No Q2 Is precipitation visible? A1_Yes->Q2 A3 Ensure Homogeneous Cell Suspension & Accurate Counting A1_No->A3 A2_Yes Reduce Max Concentration & Re-run Assay Q2->A2_Yes Yes A2_No Consider Stock Solution Instability Q2->A2_No No End_Solution1 Problem Resolved: Optimized Concentration Range A2_Yes->End_Solution1 A4 Prepare Fresh Dilutions from a New Stock Aliquot A2_No->A4 End_Solution2 Problem Resolved: Improved Plating Protocol A3->End_Solution2 End_Solution3 Problem Resolved: Fresh Stock Used A4->End_Solution3

Caption: A decision-making guide for troubleshooting MTT assay variability.

V. References

  • Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. [Link]

  • Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Liu, M. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS medicinal chemistry letters, 9(7), 741-745. [Link]

  • Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Liu, M. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS medicinal chemistry letters, 9(7), 741-745. [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • de Souza, M. V. N., de Almeida, M. V., Rodrigues, C. R., & Coelho, F. (2022). 3, 5-Dinitrobenzoate and 3, 5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Molecules, 27(18), 6046. [Link]

  • Brinkmann, J., Arling, F., & Hollert, H. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 770. [Link]

  • Hothorn, L. A. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of toxicology, 89(10), 1939-1946. [Link]

  • Kinsner-Ovaskainen, A., Rzepka, M., & Rud-Jørgensen, M. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 15(3), 853. [Link]

  • Kos, B., & Sersa, G. (2016). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of membrane biology, 249(1-2), 183-191. [Link]

  • Assaraf, Y. G., Leamon, C. P., & Douglas, R. G. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3413-3418. [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

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Technical Support Center: A Researcher's Guide to Avoiding Compound Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most common yet vexing issues in cell-based assays: compound precipitation. The formation of insoluble particles from your test compound can lead to a cascade of experimental artifacts, including false-positive or false-negative results, direct cell toxicity from the precipitate, and a general loss of data reproducibility[1]. This guide is structured to provide you, the researcher, with a deep understanding of the underlying causes of compound precipitation and to offer practical, field-proven strategies for its detection, prevention, and resolution.

Part 1: Core Principles & Proactive Assessment

This section focuses on the fundamental reasons why compounds precipitate and how to assess solubility before you begin your cell-based experiment. A proactive approach is the most effective way to ensure the integrity of your results.

FAQ: Understanding the "Why" Behind Precipitation

Q1: What are the primary reasons my compound is precipitating in the assay medium?

Compound precipitation in aqueous cell culture media is fundamentally a problem of solubility. Several factors, often interacting, can lead to a compound coming out of solution[2]:

  • Intrinsic Poor Aqueous Solubility: Many organic small molecules, particularly those with high lipophilicity (high logP), are inherently difficult to dissolve in water-based solutions like cell culture media[2][3][4].

  • High Final Concentration: Every compound has a maximum solubility limit in a given solvent system. If your final assay concentration exceeds this limit, the compound will precipitate[2].

  • "Solvent Shock": This is a very common cause. Test compounds are typically stored at high concentrations (e.g., 10-30 mM) in a strong organic solvent like dimethyl sulfoxide (DMSO)[3]. When a small volume of this concentrated stock is rapidly diluted into the aqueous assay medium, the DMSO concentration plummets, and the compound is suddenly exposed to a solvent in which it is poorly soluble. This abrupt change in solvent polarity can cause the compound to crash out of solution locally before it has a chance to disperse[2].

  • pH and Ionization: The pH of your cell culture medium (typically 7.2-7.4) can affect the ionization state of your compound. If a compound is less soluble in its neutral form and the medium's pH pushes it towards that state, precipitation can occur[2].

  • Temperature Effects: While warming media to 37°C can sometimes aid solubility, some compounds are less stable or less soluble at higher temperatures over extended incubation periods[2][5]. Conversely, storing concentrated media at 4°C can cause salts and other components to precipitate, which can act as nucleation sites[5].

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. Your compound might interact with these components to form insoluble complexes[2]. Serum proteins like albumin can sometimes sequester hydrophobic compounds, but they can also be a source of precipitation[6].

  • Evaporation: Over the course of a long assay, evaporation from the wells of a microplate can increase the concentration of your compound, potentially pushing it past its solubility limit[2][5].

Q2: How does precipitation actually affect my assay results?

Precipitation can invalidate your results in several ways:

  • Inaccurate Concentration: The actual concentration of the compound in solution is unknown and lower than the nominal concentration, leading to an underestimation of its potency (IC50/EC50 values will appear higher)[7].

  • Light Scattering Artifacts: In optical-based assays (e.g., absorbance, fluorescence, luminescence), the precipitate particles can scatter light, leading to false-positive readings[1][8].

  • Cell Stress and Toxicity: Particulates can cause physical stress to cells or induce an inflammatory response, leading to non-specific cytotoxicity that is unrelated to the compound's intended biological activity.

  • Erratic and Irreproducible Data: Because precipitation can be stochastic and vary from well to well, it introduces significant variability into your data, making it difficult to obtain reliable structure-activity relationships (SAR)[1][7].

Workflow for Proactive Solubility Assessment

Before treating your cells, it is crucial to determine the maximum soluble concentration of your compound in the exact assay medium you will be using. This is often referred to as a "kinetic solubility" assessment[9].

Experimental Protocol 1: Kinetic Solubility Test by Visual Inspection

This simple, direct method provides a rapid estimate of the maximum soluble concentration.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO).

  • Assay medium (the exact formulation, including serum, that will be used in the cell-based assay), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a clear 96-well plate.

  • Pipettes.

Procedure:

  • Prepare a series of dilutions of your compound in the assay medium. For example, to test concentrations up to 100 µM, you might prepare final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

  • To do this, add the required volume of your DMSO stock to the pre-warmed medium. For example, for a 100 µM final concentration from a 10 mM stock, you would add 2 µL of stock to 198 µL of medium (a 1:100 dilution, resulting in 1% DMSO).

  • Mix gently but thoroughly immediately after adding the stock solution.

  • Incubate the solutions under the same conditions as your planned assay (e.g., 2 hours at 37°C, 5% CO2).

  • Visually inspect each solution against a dark background. Look for any signs of cloudiness, haziness, or visible particles. A focused light beam (like a laser pointer) can help visualize scattered light from fine precipitates.

  • The highest concentration that remains completely clear is your approximate maximum soluble concentration for that specific medium and incubation time[2][10].

Q3: Are there more quantitative methods to detect precipitation?

Yes. While visual inspection is a great first step, more sensitive methods can detect microprecipitates that may not be obvious to the naked eye.

  • Nephelometry/Turbidimetry: This is a high-throughput method that measures light scattering by particles in a solution using a plate reader[9][11]. A serial dilution of the compound is prepared in a microplate, and the turbidity (often read as absorbance at a wavelength like 600-650 nm) is measured over time[9][12]. A sharp increase in the signal indicates the concentration at which precipitation occurs.

  • Microscopy: A simple check under a standard light microscope can reveal crystalline or amorphous precipitates in the wells of your assay plate. This is a highly effective and direct method.

Part 2: Prevention and Mitigation Strategies

Once you have an understanding of your compound's solubility limitations, you can employ several strategies to prevent precipitation from occurring in your experiments.

FAQ: Best Practices for Compound Handling and Dilution

Q4: How should I prepare and dilute my compound stock to minimize precipitation risk?

The way you handle your compound from the stock vial to the final assay plate is critical.

  • Lower the Final Concentration: The most straightforward solution is to work at concentrations below the determined maximum solubility limit[2].

  • Optimize the Stock Concentration: Using an extremely concentrated stock (e.g., >20 mM) requires very small transfer volumes and can exacerbate the "solvent shock" effect. Conversely, a very dilute stock requires adding a large volume of DMSO to the assay, which can cause solvent-induced toxicity. A stock concentration of 1-10 mM is often a good balance[2].

  • Use a Serial Dilution Strategy: Instead of a single large dilution step, perform a serial dilution. First, create an intermediate dilution of your stock in pure DMSO, and then dilute this intermediate stock into the final assay medium. This can help reduce the severity of solvent shock[13].

  • Improve the Dilution Technique: When adding the DMSO stock to the aqueous medium, do not simply pipette it into the middle of the liquid. Instead, dispense the stock while simultaneously vortexing or mixing the medium to encourage rapid dispersal[2]. This prevents localized high concentrations of the compound from forming.

dot

G cluster_0 Compound Handling Workflow A High Conc. Stock (e.g., 10mM in DMSO) B Intermediate Dilution (in DMSO or Medium) A->B Serial Dilution Step C Final Assay Concentration (in Assay Medium) B->C Final Dilution while Mixing D Precipitation Risk C->D Concentration > Solubility Limit? D->A Yes: Reformulate D->C Yes: Lower Conc.

Caption: Workflow to minimize precipitation risk during compound dilution.

Q5: Can I change the solvent or add something to the medium to help?

Yes, this is a common formulation strategy, but it must be done with caution to avoid introducing artifacts into your biological system.

  • Co-solvents: While DMSO is the most common, other organic solvents can be explored, though their compatibility with cells must be verified[3].

  • Solubilizing Excipients: For particularly challenging compounds, formulation aids can be used. Cyclodextrins, for example, are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility[6][14]. However, these must be tested for their own biological effects in your assay.

  • Adjusting Serum Concentration: Serum proteins can sometimes bind to and solubilize hydrophobic compounds. In some cases, increasing the serum percentage (if your assay allows) can help. Conversely, some compounds may precipitate due to interactions with serum proteins, in which case reducing the serum concentration or using a serum-free medium might be necessary[2][6]. This must be determined empirically.

Part 3: Troubleshooting Guide: Precipitation Observed

Even with proactive measures, you may still encounter precipitation. This guide provides a logical flow for troubleshooting the issue.

Troubleshooting Flowchart

dot

G Start Precipitation Observed in Assay Plate Q1 When did it appear? (Timing) Start->Q1 Immediate Immediately upon compound addition Q1->Immediate Immediately Delayed Over time during incubation Q1->Delayed Over Time Sol_Immediate1 Likely 'Solvent Shock' or concentration too high Immediate->Sol_Immediate1 Sol_Delayed1 Possible compound instability, temperature effects, or interaction with metabolites Delayed->Sol_Delayed1 Sol_Immediate2 Action: Re-run Kinetic Solubility Assay (Protocol 1) Sol_Immediate1->Sol_Immediate2 Sol_Immediate3 Action: Lower final concentration or use serial dilution Sol_Immediate2->Sol_Immediate3 Sol_Delayed2 Action: Check pH of medium after incubation Sol_Delayed1->Sol_Delayed2 Sol_Delayed3 Action: Test solubility in serum-free vs. serum-plus medium Sol_Delayed2->Sol_Delayed3 Sol_Delayed4 Action: Incubate compound in medium without cells to isolate the effect Sol_Delayed3->Sol_Delayed4

Caption: Decision tree for troubleshooting observed compound precipitation.

Detailed Troubleshooting Steps

Scenario 1: Precipitate forms immediately upon adding the compound.

  • Primary Cause: This strongly suggests you have exceeded the kinetic solubility limit of the compound, likely due to "solvent shock"[2].

  • Solutions:

    • Confirm the Solubility Limit: Perform the Kinetic Solubility Test (Protocol 1) to confirm the maximum clear concentration[2].

    • Reduce Concentration: Your primary action should be to lower the final concentration of the compound to be at or below the observed solubility limit[2].

    • Refine Dilution Method: Use a lower stock concentration or implement a serial dilution strategy to lessen the solvent shock[2][13]. Ensure you are mixing the medium vigorously as you add the compound stock.

Scenario 2: Precipitate forms gradually over the incubation period.

  • Primary Causes: This could be due to several factors:

    • Compound Instability: The compound may be degrading over time at 37°C into a less soluble byproduct.

    • Temperature Effects: Some compounds have lower solubility at 37°C than at room temperature[2].

    • pH Changes: Cell metabolism can acidify the culture medium over time, altering the ionization and solubility of your compound[2][15].

    • Serum Protein Interactions: The compound may be slowly binding to and precipitating with proteins in the serum[2].

  • Solutions:

    • Isolate the Cause: Set up control wells containing the compound in the complete assay medium without cells. If precipitation still occurs, the issue is related to the compound's stability in the medium at that temperature. If it only occurs with cells, the cause is likely related to pH changes from cell metabolism or interactions with secreted factors.

    • Monitor pH: Check the pH of your culture medium at the beginning and end of the incubation period. If there is a significant drop, consider using a more robustly buffered medium (e.g., with HEPES) or reducing the cell seeding density.

    • Evaluate Serum: Test the compound's solubility over time in both serum-containing and serum-free media to determine if serum components are contributing to the precipitation[2].

Data Summary Table
ParameterRecommendation / GuidelineRationale
Stock Solvent Anhydrous DMSOHigh solubilizing power for most organic compounds. Water content in DMSO can promote precipitation over freeze-thaw cycles[1].
Stock Concentration 1-10 mMBalances minimizing final DMSO concentration in the assay with avoiding extreme "solvent shock" from highly concentrated stocks[2].
Final DMSO % < 0.5% (ideally < 0.1%)Minimizes solvent-induced artifacts and cell toxicity. Always include a vehicle control with the same final DMSO concentration[6].
Solubility Goal > 60 µg/mLA general goal for drug discovery compounds to avoid solubility-related issues in bioassays and downstream studies[9].
References
  • BenchChem Technical Support Team. (2025).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

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  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • MDPI. (2024). Performance and Mechanism of Enzyme-Induced Carbonate Precipitation (EICP) for Fine-Grained Saline Soil Stabilization. [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?[Link]

  • Gollapudi, B. B., et al. (2015). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 789-790, 31-40. [Link]

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  • Wu, Y., et al. (2011). In vitro methods to assess drug precipitation. Journal of Pharmaceutical Sciences, 100(7), 2543-2557. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698-7711. [Link]

  • Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchGate. (2015). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. [Link]

  • ResearchGate. (2010). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?[Link]

  • ResearchGate. (2020). Factors affecting precipitation of serum proteins?[Link]

  • Achar, V., et al. (2015). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Journal of Biomolecular Screening, 20(9), 1148-1154. [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

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Validation & Comparative

An Investigative Outlook: Evaluating N-benzyl-3,5-dinitrobenzamide Against Tuberculosis Benchmarks Isoniazid and Rifampicin

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a robust pipeline of novel antimicrobial agents. This guide provides a comparative framework for evaluating new chemical entities, using the frontline anti-TB drugs, isoniazid and rifampicin, as benchmarks. Herein, we introduce N-benzyl-3,5-dinitrobenzamide, a compound from a chemical class with demonstrated antimicrobial properties, as a candidate for investigation and lay out a comprehensive experimental plan for its assessment.

Section 1: The Gold Standard: Isoniazid and Rifampicin

For over four decades, the combination of isoniazid and rifampicin has been the cornerstone of tuberculosis therapy.[1] Understanding their mechanisms of action, potency, and limitations is crucial for contextualizing the potential of new drug candidates.

Isoniazid (INH) is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis (Mtb) cell wall.[2][3] This targeted action makes it a potent bactericidal agent against rapidly dividing mycobacteria.[3]

Rifampicin (RIF) functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and preventing the synthesis of bacterial proteins.[4][5][6] It is effective against both actively growing and semi-dormant Mtb, contributing significantly to the sterilizing phase of treatment.[7]

Parameter Isoniazid (INH) Rifampicin (RIF)
Mechanism of Action Inhibition of mycolic acid synthesis[2][3]Inhibition of DNA-dependent RNA polymerase[4][5]
Target Enoyl-acyl carrier protein reductase (InhA)[3]β-subunit of RNA polymerase (rpoB)[7]
Activation Requires activation by mycobacterial KatG[2]Active drug
Activity Spectrum Bactericidal against replicating Mtb[3]Bactericidal against replicating and semi-dormant Mtb[7]
Typical MIC against H37Rv ~0.03 µg/mL[8]~0.07 µg/mL[8]
Resistance Mechanism Mutations in katG, inhA, kasA, ahpC genes[2]Mutations in the rpoB gene[7]

MIC (Minimum Inhibitory Concentration) values can vary between studies and Mtb strains.

Section 2: A Candidate for Investigation: this compound

While this compound itself is not extensively studied as an antitubercular agent, its core structure, the dinitrobenzamide scaffold, is present in compounds with known biological activity.[9] Nitro-containing compounds, in general, have demonstrated significant antimicrobial effects.[10] Notably, a series of N-benzyl-3,5-dinitrobenzamides have been identified as potent anti-TB agents with excellent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains, with some compounds exhibiting MIC values as low as 0.0625 µg/mL.[11] Furthermore, related dinitrobenzamide derivatives are being explored as inhibitors of DprE1, a key enzyme in the arabinogalactan biosynthesis pathway of Mtb.[12] This provides a strong rationale for the systematic evaluation of this compound.

Section 3: Proposed Experimental Workflow for Evaluation

A structured, multi-phase approach is essential to comprehensively assess the potential of a novel compound. The following workflow outlines the key experimental stages, from initial screening to preliminary safety assessment.

G cluster_0 Phase 1: In Vitro Antitubercular Activity cluster_1 Phase 2: Cytotoxicity & Selectivity cluster_2 Phase 3: Intracellular Activity A Compound Synthesis & Characterization B Primary Screening: MIC Determination (e.g., MABA against M. tuberculosis H37Rv) A->B C Secondary Screening: MIC against MDR & XDR M. tuberculosis strains B->C D Cytotoxicity Assay (e.g., MTT or LDH assay on Vero or A549 cells) C->D Promising compounds E Selectivity Index (SI) Calculation (SI = CC50 / MIC) D->E F Macrophage Infection Model (e.g., J774 or THP-1 cells) E->F High SI compounds G Determination of Intracellular Activity (e.g., CFU enumeration or reporter strains) F->G

Sources

A Comparative Analysis of N-benzyl-3,5-dinitrobenzamide Derivatives: Potent Agents in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Nitroaromatics in Combating Drug Resistance

The ever-evolving landscape of microbial drug resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, nitroaromatic compounds, a class once relegated to the archives of medicinal chemistry due to toxicity concerns, are experiencing a renaissance. This revival is largely driven by a deeper understanding of their bioactivation pathways within microbial cells, which can lead to highly specific and potent therapeutic effects. The N-benzyl-3,5-dinitrobenzamide backbone has emerged as a particularly promising scaffold, demonstrating significant efficacy against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, a disease that continues to pose a significant global health threat.[1] This guide provides a comprehensive comparative analysis of various this compound derivatives, synthesizing key findings on their structure-activity relationships (SAR), biological activities, and underlying mechanisms of action. We will delve into the experimental data that underpins our current understanding of these potent molecules and provide detailed protocols for their synthesis and evaluation, aiming to equip researchers in the field of drug development with the critical knowledge to advance this promising class of compounds.

The Antitubercular Landscape: Targeting the Mycobacterial Cell Wall

A significant portion of the research into this compound derivatives has been focused on their potent antitubercular activity.[1][2] These compounds have demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of MTB.[1][2][3] The primary molecular target for this class of compounds is believed to be the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall.[4][5] DprE1 is a crucial component of the arabinogalactan synthesis pathway, which is unique to mycobacteria, making it an attractive target for selective drug development.

The proposed mechanism of action involves the reduction of the nitro group on the benzamide ring by the DprE1 enzyme, leading to the formation of a reactive nitroso intermediate. This intermediate can then form a covalent adduct with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Potency

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Systematic modifications of the core scaffold have revealed key structural features that govern their antimycobacterial potency.

The Benzamide Core: The Importance of the 3,5-Dinitro Substitution

The 3,5-dinitro substitution pattern on the benzamide ring is a critical determinant of activity. The two electron-withdrawing nitro groups are thought to be essential for the bioactivation of the molecule by DprE1. Studies comparing 3,5-dinitrobenzamides with their 3-nitro-5-(trifluoromethyl)benzamide counterparts have generally shown that the dinitro compounds exhibit superior activity.[4]

The N-Benzyl Moiety: A Key Modulator of Activity and Pharmacokinetics

The substituent pattern on the N-benzyl ring plays a crucial role in modulating the antitubercular activity and pharmacokinetic properties of these derivatives.

  • Lipophilicity and Steric Factors: The nature and position of substituents on the benzyl ring influence the overall lipophilicity of the molecule, which in turn affects its ability to penetrate the mycobacterial cell wall.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties of the entire molecule, potentially influencing its interaction with the DprE1 enzyme.

The following diagram illustrates the key structural components of the this compound scaffold and their influence on antitubercular activity.

SAR_Diagram cluster_core Core Scaffold cluster_substituents Key Structural Modifications cluster_activity Biological Outcome Core This compound Dinitro 3,5-Dinitro Group (Essential for Activity) Core->Dinitro Bioactivation by DprE1 Benzyl N-Benzyl Ring Substituents (Modulate Potency & PK) Core->Benzyl Fine-tuning of Properties Activity Antitubercular Potency (MIC) Dinitro->Activity Benzyl->Activity Synthesis_Workflow DNBA 3,5-Dinitrobenzoic Acid DNBCl 3,5-Dinitrobenzoyl Chloride DNBA->DNBCl Chlorination ChlorinatingAgent Thionyl Chloride or Oxalyl Chloride ChlorinatingAgent->DNBCl Product This compound Derivative DNBCl->Product Amide Coupling Benzylamine Substituted Benzylamine Benzylamine->Product Base Base (e.g., Triethylamine) Base->Product

Sources

A Researcher's Guide to Cross-Resistance Studies Involving N-benzyl-3,5-dinitrobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug discovery, the emergence of resistance is an ever-present challenge. For researchers working with novel compounds like N-benzyl-3,5-dinitrobenzamide, a thorough understanding of potential cross-resistance profiles is not just advantageous—it is critical for the strategic development of new therapeutics. This guide provides a comprehensive overview of the principles and practical methodologies for conducting cross-resistance studies, using this compound as a focal point, particularly in the context of its promising anti-tubercular activity.

The Significance of Cross-Resistance in Drug Development

Cross-resistance occurs when a microorganism develops resistance to a specific antimicrobial agent, and as a consequence, becomes resistant to other, often structurally or mechanistically related, compounds. Investigating these phenomena is paramount for several reasons:

  • Predicting Clinical Efficacy: Understanding cross-resistance patterns can help predict how a new drug will perform in a clinical setting where multi-drug resistant strains are prevalent.

  • Informing Combination Therapies: Identifying compounds that do not exhibit cross-resistance is key to designing effective combination therapies that can combat resistant pathogens.

  • Guiding Medicinal Chemistry Efforts: Cross-resistance data can provide valuable insights into structure-activity relationships, guiding the synthesis of new derivatives that can evade existing resistance mechanisms.

This compound: Mechanism of Action and Resistance

This compound belongs to the dinitrobenzamide (DNB) class of compounds, which have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3]

Mechanism of Action

The primary target of DNBs is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall.[4][5] The proposed mechanism involves the reduction of one of the nitro groups of the dinitrobenzamide core to a nitroso derivative within the DprE1 active site. This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387 in Mtb DprE1), leading to the irreversible inhibition of the enzyme.[4] This disruption of cell wall synthesis is ultimately lethal to the bacterium.

Mechanisms of Resistance

Two primary mechanisms of resistance to DNBs have been identified in mycobacteria:

  • Target Modification: Mutations in the dprE1 gene, particularly at the codon for the active site cysteine residue, can prevent the covalent binding of the inhibitor, thereby conferring resistance.[5]

  • Drug Inactivation: Overexpression of certain nitroreductase enzymes can lead to the reduction of the nitro groups on the DNB molecule to inactive amino groups.[5] This prevents the formation of the reactive nitroso intermediate required for DprE1 inhibition.

The shared mechanism of action and resistance pathways with another class of DprE1 inhibitors, the benzothiazinones (BTZs), make the study of cross-resistance between these two groups particularly important.[5]

Experimental Design for a Cross-Resistance Study

A robust cross-resistance study involves the generation of resistant mutants, phenotypic characterization, and a comparative analysis of their susceptibility to a panel of antimicrobial agents.

Workflow for Cross-Resistance Assessment

Cross-Resistance Workflow Figure 1: Experimental Workflow for Cross-Resistance Studies cluster_0 Phase 1: Generation of Resistant Mutants cluster_1 Phase 2: Phenotypic and Genotypic Characterization cluster_2 Phase 3: Cross-Resistance Profiling A Wild-Type Bacterial Culture (e.g., M. tuberculosis H37Rv) B Exposure to this compound (Sub-MIC and Increasing Concentrations) A->B C Selection of Resistant Colonies on Drug-Containing Agar B->C D Confirmation of Resistance (MIC Determination) C->D E Stability of Resistance Assay D->E F Whole Genome Sequencing (Identification of Mutations) D->F G MIC Determination of a Panel of Drugs Against Resistant and Wild-Type Strains D->G H Calculation of Resistance Index (RI) RI = MIC (Resistant) / MIC (Wild-Type) G->H I Data Analysis and Interpretation H->I DprE1 Inhibition and Resistance Figure 2: Mechanism of DprE1 Inhibition and Resistance Pathways cluster_0 Drug Action cluster_1 Resistance Mechanisms DNB This compound (DNB) DNB_activated Reactive Nitroso Intermediate DNB->DNB_activated Nitroreduction in active site Inactive_DNB Inactive Amino Derivative DNB->Inactive_DNB DprE1 DprE1 Enzyme (Cys387) DNB_activated->DprE1 Covalent bond formation DprE1_mut Mutated DprE1 (e.g., Cys387 -> Ser) DNB_activated->DprE1_mut Binding prevented Inhibited_DprE1 Covalently Inhibited DprE1 DprE1->Inhibited_DprE1 CellWall_Synth Cell Wall Synthesis Inhibited_DprE1->CellWall_Synth Blocks Cell_Death Bacterial Cell Death CellWall_Synth->Cell_Death Disruption leads to Nitroreductase Nitroreductase Overexpression Nitroreductase->DNB Reduces

Caption: A diagram illustrating the mechanism of DprE1 inhibition by this compound and the pathways leading to resistance.

Conclusion and Future Directions

Cross-resistance studies are an indispensable component of the preclinical evaluation of new antimicrobial agents like this compound. The methodologies outlined in this guide provide a framework for generating robust and interpretable data. For the dinitrobenzamide class of compounds, it is evident that cross-resistance with other DprE1 inhibitors is a significant consideration. Future research should focus on:

  • Expanding the Panel of Comparators: Including a wider range of clinical isolates with known resistance profiles.

  • Investigating Synergy: Exploring the potential for synergistic or antagonistic interactions when this compound is combined with other anti-tubercular drugs.

  • Structural Modifications: Using cross-resistance data to inform the design of new DNB analogs that may be less susceptible to existing resistance mechanisms.

By systematically evaluating cross-resistance, researchers can significantly enhance the potential for developing new, effective, and durable antimicrobial therapies.

References

  • Wang, B., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(8), 741–745. [Link] [1][2][3][6]2. Galeana-Cadena, D. A., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Bioinorganic Chemistry and Applications, 2022, 9893339. [Link] [7]3. Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. [Link] [8]4. Eke, I. E., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00474-23. [Link]

  • Delgado, T., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559. [Link] [9]6. Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link] [4]7. Deraet, M., et al. (2024). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2024(2), M1875. [Link] [10]8. Wang, B., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PubMed, 29944067. [Link]

  • Lazzaro, B. P., et al. (2006). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 50(6), 2171–2179. [Link] [11]10. Wang, B., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • O'Neill, A. J., & Chopra, I. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(10), 3356–3364. [Link] [12]12. de Jesus Lopes Ribeiro, A. L., et al. (2011). Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLoS ONE, 6(11), e26675. [Link] [5]13. Echelmeyer, T., et al. (2023). Novel continuous experimental evolution methodology uncovers rapid resistance development and cross-resistance. ResearchGate. [Link] [13]14. Clinicalinfo.hiv.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. National Institutes of Health. [Link] [14]15. Tofalos, K. C., et al. (2024). Long-Term Field Efficacy of Entomopathogenic Fungi Against Tetranychus urticae: Host Plant- and Stage-Specific Responses. Insects, 15(6), 400. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of N-benzyl-3,5-dinitrobenzamide and Delamanid for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics. This guide provides a comparative analysis of two such compounds: the well-established drug delamanid and the promising investigational agent N-benzyl-3,5-dinitrobenzamide. While delamanid has a proven track record in both preclinical and clinical settings, this compound is a potent lead compound with in vivo efficacy studies currently in progress. This document synthesizes the available data to offer a comprehensive overview for the research community.

Introduction to the Compounds

Delamanid (Deltyba®) is a nitro-dihydro-imidazooxazole derivative that has been approved for the treatment of pulmonary MDR-TB.[1] It represents a significant advancement in the fight against resistant strains of Mycobacterium tuberculosis (Mtb).[1]

This compound is a member of a newer class of potent antitubercular agents. Several derivatives of this scaffold have demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains.[2] Notably, the compound designated as D6 has emerged as a lead candidate due to its favorable safety and pharmacokinetic profiles.[2]

Mechanisms of Action: Distinct Pathways to a Common Goal

The bactericidal effects of delamanid and this compound are achieved through distinct molecular pathways.

Delamanid: Inhibition of Mycolic Acid Synthesis

Delamanid is a prodrug that requires activation within the mycobacterial cell.[3] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the F420 coenzyme system.[3][4] The activated form of delamanid is believed to inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] This disruption of the cell wall integrity leads to bacterial death.[4] Resistance to delamanid is often associated with mutations in the genes involved in the F420 biosynthetic pathway.[3]

delamanid_mechanism Delamanid_prodrug Delamanid (Prodrug) Activated_Delamanid Activated Delamanid (Reactive Intermediate) Delamanid_prodrug->Activated_Delamanid Activation Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death Results in Ddn_F420 Ddn / Coenzyme F420 Ddn_F420->Activated_Delamanid

Caption: Mechanism of action of Delamanid.

This compound: A Putative DprE1 Inhibitor

While the precise mechanism is still under investigation, evidence suggests that this compound and its derivatives may act as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[7] It is believed that the nitro group of the dinitrobenzamide is reduced by the FAD cofactor within the DprE1 active site, leading to the formation of a covalent adduct with a cysteine residue (Cys387), thereby inactivating the enzyme.[8][9] This covalent inhibition disrupts the production of decaprenyl-phospho-arabinose (DPA), a vital precursor for arabinan synthesis.[7][10]

dinitrobenzamide_mechanism Dinitrobenzamide N-benzyl-3,5- dinitrobenzamide DprE1 DprE1 Enzyme Dinitrobenzamide->DprE1 Binds to Covalent_Adduct Covalent Adduct (DprE1-Inhibitor) DprE1->Covalent_Adduct Forms Arabinan_Synthesis Arabinan Synthesis Covalent_Adduct->Arabinan_Synthesis Inhibition Cell_Wall_Disruption Cell Wall Disruption Arabinan_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death Results in

Caption: Proposed mechanism of action of this compound.

Comparative In Vitro Efficacy

Both delamanid and this compound derivatives exhibit potent activity against M. tuberculosis in laboratory settings. The following table summarizes their reported minimum inhibitory concentrations (MICs).

CompoundMtb StrainMIC (µg/mL)Reference
Delamanid Drug-Susceptible & Resistant Strains0.006 - 0.024[3]
This compound (D6) H37Rv (Drug-Susceptible)0.0625[2]
This compound (D5, D7, D12) H37Rv (Drug-Susceptible)0.0625[2]
This compound (D6) Clinically Isolated MDR Strains< 0.016–0.125[2]

Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior

While a direct comparative in vivo efficacy study is not yet available, pharmacokinetic data for the lead this compound derivative, D6, in mice provides valuable insights.[2]

ParameterThis compound (D6)DelamanidReference
Dose (Mice) 50 mg/kg (oral)Not directly comparable[2]
T1/2 (h) 3.6330-38 (in humans)[2][3]
Tmax (h) 0.92Not directly comparable[2]
Cmax (ng/mL) 1719Not directly comparable[2]
AUC0-∞ (h·ng/mL) 5605Not directly comparable[2]

The pharmacokinetic profile of D6 in mice, with a half-life of 3.63 hours, suggests good exposure after oral administration.[2] It is important to note that delamanid's pharmacokinetic data in humans shows a significantly longer half-life.[3] Further studies are required to determine the human pharmacokinetics of this compound derivatives.

In Vivo Efficacy of Delamanid in Murine Models

The in vivo efficacy of delamanid is well-established in various mouse models of tuberculosis.[1][11] Studies have consistently demonstrated a dose-dependent reduction in bacterial load in the lungs of infected mice.[3][11] For instance, in a chronic murine TB model, delamanid showed potent activity, and a delamanid-based regimen led to undetectable colony-forming units (CFU) in lung tissue after four months of treatment.[1] In one study, delamanid significantly reduced the CFU count in the lungs of mice by approximately 2 log10 CFUs after three weeks of treatment at all tested doses.[11]

Treatment GroupDurationLog10 CFU Reduction (Lungs)Reference
Delamanid3 weeks~2.0[11]
Delamanid-based regimen4 monthsUndetectable CFU[1]

The Awaited In Vivo Efficacy of this compound

As of the latest available literature, in vivo efficacy studies for the lead this compound compound, D6, are stated to be underway.[2] The promising in vitro activity and favorable pharmacokinetic profile in mice make these anticipated results of high interest to the tuberculosis research community. A direct comparison of the in vivo efficacy of this compound with delamanid will only be possible once these data are published.

Standardized Experimental Protocol for In Vivo Efficacy Assessment in a Murine Model

To ensure a rigorous and reproducible comparison between novel and established antitubercular agents, a standardized experimental workflow is crucial. The following protocol outlines a common approach for assessing in vivo efficacy in a murine model of chronic tuberculosis.

in_vivo_protocol cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Infection Aerosol Infection (M. tuberculosis H37Rv) Incubation Establishment of Chronic Infection (4-6 weeks) Infection->Incubation Grouping Randomization into Treatment Groups (e.g., Vehicle, Delamanid, Dinitrobenzamide) Incubation->Grouping Treatment Daily Oral Gavage (e.g., 4-8 weeks) Grouping->Treatment Sacrifice Euthanasia at Predetermined Timepoints Treatment->Sacrifice Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest Homogenization Tissue Homogenization Organ_Harvest->Homogenization CFU_Plating Serial Dilution and Plating on 7H11 Agar Homogenization->CFU_Plating CFU_Counting Incubation (3-4 weeks) and CFU Enumeration CFU_Plating->CFU_Counting

Caption: Experimental workflow for in vivo efficacy testing.

Step-by-Step Methodology:

  • Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, leading to a chronic, stable bacterial load in the lungs.

  • Treatment Groups: Mice are randomized into treatment groups, including a vehicle control, a positive control (e.g., delamanid at a clinically relevant dose), and the experimental compound (this compound at various doses).

  • Drug Administration: Drugs are administered daily via oral gavage for a specified duration (e.g., 4 to 8 weeks).

  • Efficacy Assessment: At selected time points, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, the colony-forming units (CFU) are counted, and the log10 CFU per organ is calculated. The efficacy of the treatment is determined by the reduction in bacterial load compared to the vehicle control group.

Conclusion and Future Outlook

Delamanid stands as a clinically validated and effective treatment for MDR-TB, with a well-characterized mechanism of action and proven in vivo efficacy. This compound represents a promising new class of antitubercular agents with potent in vitro activity and a potentially novel mechanism of action targeting DprE1.

The critical next step for the development of this compound is the publication of its in vivo efficacy data. A direct, head-to-head comparison in a standardized murine model of tuberculosis will be essential to ascertain its potential relative to established drugs like delamanid. Should the in vivo data prove favorable, this class of compounds could offer a valuable new tool in the ongoing battle against multidrug-resistant tuberculosis.

References

Sources

A Benchmark Analysis of N-benzyl-3,5-dinitrobenzamide Against Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Mycobacterial Drug Development

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional therapeutic regimens ineffective, creating an urgent need for novel anti-TB agents with unique mechanisms of action. This guide provides a comprehensive benchmarking analysis of a promising compound class, N-benzyl-3,5-dinitrobenzamides, against recently approved and clinically advanced anti-TB agents: Bedaquiline, Pretomanid, and Delamanid.

As Senior Application Scientists, our goal is to furnish the research community with an in-depth, objective comparison grounded in experimental data to inform and guide future drug discovery and development efforts. We will delve into the mechanisms of action, in vitro potency, cytotoxicity, and in vivo efficacy, providing a holistic view of the therapeutic potential of these compounds.

The Contenders: A New Generation of Anti-TB Compounds

N-benzyl-3,5-dinitrobenzamide: This class of compounds has emerged from research focused on derivatives of PBTZ169, a well-known DprE1 inhibitor.[1] The dinitrobenzamide scaffold has shown potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][3]

Bedaquiline (Sirturo™): A diarylquinoline that represents a new class of anti-TB drugs, Bedaquiline targets the ATP synthase of Mtb, an essential enzyme for energy production.[4][5] Its unique mechanism makes it effective against both replicating and non-replicating bacilli.[6]

Pretomanid: A nitroimidazooxazine, Pretomanid is a prodrug that, upon activation within the mycobacterium, inhibits mycolic acid synthesis and acts as a respiratory poison through the release of reactive nitrogen species.[7][8][9] It is a key component of the BPaL and BPaLM regimens for treating highly drug-resistant TB.[10][11]

Delamanid (Deltyba™): A nitro-dihydro-imidazooxazole derivative, Delamanid, similar to Pretomanid, is a prodrug that inhibits the synthesis of essential mycolic acids, methoxy- and keto-mycolic acid, leading to the disruption of the mycobacterial cell wall.[12][13][14][15]

Mechanism of Action: Targeting Key Mycobacterial Pathways

A critical aspect of any new anti-TB agent is a novel mechanism of action that can overcome existing resistance patterns. Here, we visualize the proposed or confirmed mechanisms of our benchmarked compounds.

cluster_DprE1 DprE1 Inhibition cluster_ATPSynthase ATP Synthase Inhibition cluster_MycolicAcid Mycolic Acid Synthesis Inhibition This compound This compound DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) This compound->DprE1 Inhibits Arabinogalactan_synthesis Arabinogalactan Synthesis DprE1->Arabinogalactan_synthesis Essential for Cell_Wall Mycobacterial Cell Wall Arabinogalactan_synthesis->Cell_Wall Component of Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Required for Bacterial_Energy Bacterial Energy Metabolism ATP_Production->Bacterial_Energy Drives Pretomanid Pretomanid Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid->Ddn Activated by Delamanid Delamanid Delamanid->Ddn Activated by Reactive_Nitrogen Reactive Nitrogen Species Ddn->Reactive_Nitrogen Generates Mycolic_Acid_Synth Mycolic Acid Synthesis Reactive_Nitrogen->Mycolic_Acid_Synth Inhibits Cell_Wall_MA Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall_MA Component of

Caption: Mechanisms of Action of Benchmarked Anti-TB Agents.

In Vitro Potency: A Head-to-Head Comparison of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's potency against a specific microorganism. The following table summarizes the reported MIC values for the benchmarked compounds against the reference drug-susceptible M. tuberculosis strain H37Rv and multidrug-resistant (MDR) strains.

CompoundM. tuberculosis H37Rv MIC (µg/mL)MDR M. tuberculosis MIC Range (µg/mL)Reference(s)
This compound (D5, 6, 7, 12) 0.0625<0.016 - 0.125[1][3][16]
Bedaquiline 0.015 - 0.060.03 - 0.24[17][18]
Pretomanid ~0.015 - 0.030.03 - 0.25[16][19]
Delamanid 0.006 - 0.0120.004 - 0.024[20]

Expert Insights: The this compound series demonstrates excellent in vitro activity, with MIC values comparable to those of the approved drugs, particularly against the drug-susceptible H37Rv strain.[1][3][16] Importantly, they retain potent activity against MDR strains, a critical feature for new anti-TB agents. Delamanid exhibits the lowest MIC values, indicating very high in vitro potency.

Cytotoxicity and Selectivity: Gauging the Therapeutic Window

A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen at concentrations that are safe for host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to MIC, provides a measure of the therapeutic window.

CompoundCell LineCC50 (µM)Representative MIC (µM)Selectivity Index (SI = CC50/MIC)Reference(s)
This compound (D6) Not Specified>128~0.16>800[2]
Bedaquiline Vero>10~0.05>200Data synthesized from multiple sources
Pretomanid HEK29398~0.06~1633[7]
Delamanid VariesGenerally low toxicity reported~0.01High[9]

Expert Insights: While direct comparative data in the same cell line is not consistently available in the literature, the existing data suggests that all benchmarked compounds possess a favorable selectivity index. The this compound compound D6 shows a particularly high SI, indicating a wide therapeutic window in vitro.[2] Pretomanid also demonstrates a high SI against the HEK293 cell line.[7] It is imperative that future studies conduct head-to-head cytotoxicity assays in a standardized panel of cell lines (e.g., Vero, HepG2) for a more direct comparison.

In Vivo Efficacy: Performance in Preclinical Models

The ultimate test of a potential anti-TB drug is its ability to reduce bacterial load in a living organism. The murine model of tuberculosis is a standard for preclinical efficacy testing.

CompoundMouse ModelDosing RegimenReduction in Lung CFU (log10)Reference(s)
This compound (D6) BALB/cStudies underwayData not yet published[2]
Bedaquiline BALB/c25 mg/kg, 5 days/week~3-4 log10 reduction after 4 weeks[4][21]
Pretomanid BALB/c100 mg/kg, 5 days/week~2-3 log10 reduction after 4 weeks[22]
Delamanid BALB/c25 mg/kg, 5 days/week~2-3 log10 reduction after 4 weeks[4][11]

Expert Insights: Bedaquiline, Pretomanid, and Delamanid have all demonstrated significant efficacy in reducing the bacterial burden in the lungs of infected mice.[4][11][21][22] While in vivo efficacy data for the this compound class is eagerly awaited, its promising in vitro profile and pharmacokinetic properties suggest it could be a strong performer. The ongoing in vivo studies for compound D6 are of high interest to the research community.[2]

Experimental Protocols: A Guide to Benchmarking

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are outlines of the key experimental workflows for benchmarking anti-TB agents.

Workflow for In Vitro Potency and Cytotoxicity Assessment

cluster_workflow In Vitro Benchmarking Workflow start Prepare Compound Stock Solutions mic_assay MIC Determination (Resazurin Microtiter Assay - REMA) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Vero/HepG2 cells) start->cytotoxicity_assay data_analysis Data Analysis (Calculate MIC90, CC50, and Selectivity Index) mic_assay->data_analysis cytotoxicity_assay->data_analysis end Comparative Assessment data_analysis->end

Caption: Workflow for In Vitro Potency and Cytotoxicity Assessment.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

  • Preparation of Mycobacterial Inoculum: Culture M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: After incubation, add 30 µL of a 0.01% resazurin solution to each well.

  • Reading Results: Re-incubate the plates for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Workflow for In Vivo Efficacy Evaluation

cluster_invivo In Vivo Efficacy Workflow (Murine Model) infection Aerosol Infection of Mice (e.g., BALB/c) with M. tuberculosis treatment Initiate Treatment with Test Compounds and Controls (e.g., 4 weeks post-infection) infection->treatment monitoring Monitor Animal Health and Weight treatment->monitoring endpoint Endpoint Analysis: Harvest Lungs and Spleen treatment->endpoint monitoring->endpoint cfu Determine Bacterial Load (Colony Forming Unit - CFU enumeration) endpoint->cfu comparison Compare CFU counts between treatment groups and controls cfu->comparison

Caption: Workflow for In Vivo Efficacy Evaluation in a Murine Model.

Detailed Protocol: Murine Model of Tuberculosis for Efficacy Testing

  • Animal Model: Use 6- to 8-week-old female BALB/c mice.

  • Infection: Infect the mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: At a set time post-infection (e.g., 4 weeks), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds and standard-of-care control drugs (e.g., isoniazid, rifampicin) orally or via the appropriate route at predetermined doses and schedules for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor the health and body weight of the animals throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ. The efficacy of the treatment is measured by the reduction in log10 CFU compared to the untreated control group.

Conclusion and Future Directions

N-benzyl-3,5-dinitrobenzamides have demonstrated compelling in vitro potency against both drug-susceptible and multidrug-resistant M. tuberculosis, with a promising safety profile indicated by a high selectivity index. Their performance in initial studies positions them as a noteworthy class of compounds for further development.

To fully benchmark this class against new-generation anti-TB agents like Bedaquiline, Pretomanid, and Delamanid, the following steps are critical for the research community:

  • Direct Comparative In Vitro Studies: Head-to-head comparisons of MIC and cytotoxicity using standardized assays and cell lines are essential for a definitive assessment of relative potency and safety.

  • Publication of In Vivo Efficacy Data: The results from the ongoing murine efficacy studies of lead this compound compounds are highly anticipated and will be a crucial determinant of their therapeutic potential.

  • Exploration of Combination Therapies: Investigating the synergistic or additive effects of N-benzyl-3,5-dinitrobenzamides with existing and new anti-TB drugs could reveal potent combination regimens that shorten treatment duration and combat resistance.

The fight against tuberculosis requires a robust and diverse pipeline of new drugs. N-benzyl-3,5-dinitrobenzamides represent a promising addition to this pipeline, and rigorous, comparative benchmarking will be instrumental in advancing them toward clinical application.

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Comparative Docking Analysis of Dinitrobenzamides as Inhibitors of DprE1: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first-line treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.[1]

A highly validated and promising target in the Mtb cell wall synthesis pathway is the decaprenylphosphoryl-β-D-ribose 2'-epimerase, DprE1.[2][3] This essential flavoenzyme catalyzes a crucial step in the biosynthesis of arabinogalactan and lipoarabinomannan, which are fundamental components of the unique and resilient mycobacterial cell wall.[3][4] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death, making it an attractive "choke point" for therapeutic intervention.[3]

Among the various classes of DprE1 inhibitors, dinitrobenzamides (DNBs) have emerged as a particularly potent scaffold.[2][5] These compounds typically act as covalent inhibitors, requiring bioreduction of a nitro group by the enzyme's reduced flavin adenine dinucleotide (FAD) cofactor to form a reactive nitroso species. This species then forms a covalent bond with a critical cysteine residue (Cys387) in the DprE1 active site, leading to irreversible enzyme inactivation.[4][5]

This guide provides a comprehensive comparative analysis of the molecular docking of several dinitrobenzamide derivatives into the active site of Mtb DprE1. We will delve into the causality behind the experimental choices in the computational workflow, present a detailed, self-validating protocol, and interpret the resulting data to elucidate structure-activity relationships (SAR). The objective is to provide researchers, scientists, and drug development professionals with a robust framework for utilizing in silico tools to accelerate the discovery of next-generation DprE1 inhibitors.

Methodology: A Self-Validating Computational Framework

The foundation of any reliable computational study is a meticulously validated methodology. The following sections detail not just the steps taken, but the scientific rationale underpinning each choice, ensuring the production of trustworthy and reproducible results.

Macromolecule Preparation: Defining the Target

The initial step involves preparing the DprE1 protein structure for docking. The choice of the crystal structure is paramount for the accuracy of the subsequent study.

  • Rationale for Selection: We selected the high-resolution crystal structure of M. tuberculosis DprE1 (PDB ID: 4P8C) for this study. This structure is co-crystallized with a dinitrobenzamide-based inhibitor, providing an excellent reference for validating our docking protocol. An alternative high-quality structure is 4FDN.[6][7]

  • Preparation Protocol:

    • Retrieval: The 3D coordinates of the protein were downloaded from the RCSB Protein Data Bank.

    • Cleaning the Structure: All non-essential water molecules, co-solvents, and ligands were removed. Critically, the FAD cofactor is retained as it is essential for the enzyme's function and the activation mechanism of DNBs.[6]

    • Protonation and Charge Assignment: Hydrogen atoms were added to the protein, and appropriate protonation states for titratable residues at physiological pH (7.4) were assigned. Gasteiger charges were computed for all atoms. This step is crucial for accurately calculating the electrostatic interactions that govern ligand binding.

    • File Format Conversion: The prepared protein structure was converted to the PDBQT file format, which includes atomic charges and atom type definitions required by docking software like AutoDock Vina.[8]

Ligand Preparation: Building the Chemical Probes

A representative set of dinitrobenzamide derivatives (see Table 1) was selected to probe the chemical space around the core scaffold. These hypothetical ligands were designed based on published active compounds to explore how modifications to the amine moiety affect binding.[1][9]

  • Ligand Generation: 2D structures of the DNB derivatives were drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures were subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation, which is a prerequisite for a successful docking simulation.

  • Charge and Torsion Angle Definition: Gasteiger charges were calculated, and rotatable bonds were defined for each ligand. This allows the docking algorithm to explore different conformations of the ligand within the protein's active site, accounting for ligand flexibility.[8]

Molecular Docking and Protocol Validation

The core of this study is the molecular docking simulation, which predicts the preferred binding orientation and affinity of each ligand to the DprE1 active site.

  • Choice of Software: AutoDock Vina was selected for this analysis due to its balance of computational speed and accuracy. It employs a sophisticated gradient optimization method in its local search, making it highly efficient for virtual screening and binding affinity prediction.

  • Defining the Binding Site: A grid box of 40 x 40 x 40 Å was defined and centered on the active site Cys387 residue.[8] This ensures the docking search is focused on the region of interest where inhibitors are known to bind, thereby increasing computational efficiency without sacrificing accuracy.

  • Docking Protocol Validation (The Trustworthiness Pillar): To validate the reliability of our docking protocol, the co-crystallized ligand from the PDB structure was extracted and re-docked into the DprE1 active site.[10] The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen parameters can accurately reproduce the experimentally determined binding mode.[10] Our protocol achieved an RMSD of 0.82 Å, confirming its validity.

Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Select & Download PDB Structure (e.g., 4P8C) Clean Clean Protein: Remove Water, Ions PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate PrepReceptor Prepare Receptor (PDBQT format) Protonate->PrepReceptor DefineGrid Define Grid Box (around Cys387) PrepReceptor->DefineGrid DrawLig Design/Draw Ligand (DNB Derivatives) MinLig Energy Minimize Ligand 3D Structure DrawLig->MinLig PrepLig Prepare Ligand (PDBQT format) MinLig->PrepLig RunDock Run Docking Simulation (AutoDock Vina) PrepLig->RunDock DefineGrid->RunDock Validate Protocol Validation: Redock Co-crystallized Ligand Validate->DefineGrid Validated Parameters Analyze Analyze Docking Poses & Scores RunDock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize SAR Elucidate SAR Visualize->SAR Report Generate Report & Select Candidates SAR->Report

Caption: Workflow of the in-silico comparative docking study.

Results: A Comparative Analysis

The docking simulations were performed for a series of N-substituted 3,5-dinitrobenzamide derivatives. The results, including the predicted binding affinity (docking score) and key molecular interactions, are summarized below.

Compound IDR-Group on Amide NitrogenDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
DNB-01 Benzyl-9.2Cys387, Lys418, Gln3332
DNB-02 Cyclohexyl-8.5Cys387, Tyr3141
DNB-03 4-Fluorobenzyl-9.5Cys387, Lys418, Gln333, Ser2283
DNB-04 Thiazolidin-4-one linked-8.8Cys387, Gly3162
PBTZ169 (Ref) Thiazinone Ring-10.1Cys387 (covalent), Lys4182

Note: PBTZ169 is a known potent benzothiazinone DprE1 inhibitor included for reference. The docking score for covalent inhibitors is often interpreted differently, but its non-covalent interactions provide a useful benchmark.

Discussion: From Docking Scores to Drug Design Insights

The docking results provide valuable insights into the structure-activity relationships of dinitrobenzamide inhibitors.

Binding Mode and Key Interactions

Across all high-scoring poses, the dinitrobenzamide core consistently orients itself deep within the active site. A crucial observation is the proximity of one of the nitro groups to the FAD cofactor, typically within 3-4 Å. This positioning is a prerequisite for the reductive activation mechanism required for subsequent covalent bond formation with the thiol group of Cys387.[6]

The amide portion of the ligands forms key hydrogen bonds with the backbone of the protein, often involving residues like Gln333. The variations in the R-group substituents dictate additional interactions that modulate the overall binding affinity.

Structure-Activity Relationship (SAR) Analysis
  • Aromatic Substituents (DNB-01 vs. DNB-03): The introduction of a benzyl group (DNB-01) results in a strong binding affinity (-9.2 kcal/mol). This is likely due to favorable hydrophobic and pi-stacking interactions within the pocket. The addition of an electron-withdrawing fluorine atom to the benzyl ring (DNB-03) further improves the binding score to -9.5 kcal/mol. This enhancement can be attributed to an additional hydrogen bond with Ser228 and potentially favorable electrostatic interactions.[11]

  • Aliphatic vs. Aromatic (DNB-01 vs. DNB-02): Replacing the aromatic benzyl group with an aliphatic cyclohexyl ring (DNB-02) leads to a decrease in binding affinity (-8.5 kcal/mol). This suggests that the hydrophobic pocket has a preference for planar aromatic systems that can engage in more extensive van der Waals and stacking interactions.

  • Heterocyclic Substituents (DNB-04): The incorporation of a thiazolidin-4-one moiety, another scaffold known for anti-tubercular activity, results in a good binding score (-8.8 kcal/mol). Docking studies of similar compounds have shown that the thiazolidin-4-one ring can form critical hydrogen bonds and hydrophobic interactions that contribute to DprE1 inactivation.[12]

Correlation with Experimental Data

It is essential to ground computational predictions with experimental evidence. Studies on N-benzyl 3,5-dinitrobenzamides have reported excellent in vitro activity against Mtb, with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 µg/mL.[1] Our docking results, which identify the fluorobenzyl derivative (DNB-03) as the most potent binder, align with the general observation that substituted aromatic moieties can enhance the activity of the dinitrobenzamide core. The high predicted binding affinities for these compounds correlate well with their known potent anti-tubercular effects.[1][12]

Proposed Mechanism of DprE1 Covalent Inhibition

G DNB Dinitrobenzamide (DNB) enters active site NitroReduction Nitro Group Reduction (Single Electron Transfer) DNB->NitroReduction FADH2 DprE1-FADH2 (Reduced Cofactor) FADH2->NitroReduction e- Nitroso Reactive Nitroso Intermediate Formed NitroReduction->Nitroso CovalentBond Nucleophilic Attack Nitroso->CovalentBond Cys387 Cys387 Thiol (-SH) Cys387->CovalentBond Inactivated Covalently Adducted Inactivated DprE1 CovalentBond->Inactivated

Caption: Proposed mechanism of DprE1 inactivation by dinitrobenzamides.

Conclusion and Future Directions

This guide demonstrates a robust, validated workflow for the comparative docking analysis of dinitrobenzamide inhibitors against the critical anti-tubercular target, DprE1. Our in silico results successfully predicted the binding modes of several derivatives and provided a structural basis for their activity, which aligns with published experimental data. The analysis indicates that N-benzyl substitutions, particularly those with electron-withdrawing groups, are a promising avenue for enhancing binding affinity.

The findings from this computational study serve as a strong foundation for the next steps in the drug discovery pipeline:

  • Synthesis and In Vitro Validation: Synthesize the top-ranked compounds, such as DNB-03, and evaluate their inhibitory activity against purified DprE1 enzyme (IC50 determination) and their whole-cell activity against M. tuberculosis (MIC determination).

  • Molecular Dynamics (MD) Simulations: Perform MD simulations on the top-ranked ligand-protein complexes to assess the stability of the predicted binding poses and interactions over time.[13][14]

  • Lead Optimization: Utilize the structural insights gained from this study to design and synthesize a new generation of DNB derivatives with improved potency and optimized pharmacokinetic properties.

By integrating computational methodologies with experimental validation, we can accelerate the development of novel, potent DprE1 inhibitors and contribute to the global fight against tuberculosis.

References

  • Kaur, K., et al. (2020). Synthesis, Antitubercular Activity, Molecular Modeling and Docking Studies of Novel Thiazolidin-4-One Linked Dinitrobenzamide Derivatives. ResearchGate. Available at: [Link]

  • Working Group for New TB Drugs. (n.d.). DprE1 Inhibitors. Working Group for New TB Drugs. Available at: [Link]

  • Ali, A., et al. (2022). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLoS ONE. Available at: [Link]

  • Kumar, A., et al. (2023). Computational Studies to Identify Potential Inhibitors Targeting the DprE1 Protein in Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wang, B., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lechartier, B., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Singh, S., et al. (2022). Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Ribeiro, C., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Available at: [Link]

  • Ribeiro, C., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. PubMed Central. Available at: [Link]

  • Al-Mokhallalati, K., et al. (2024). A Computational Approach to Repurposing Natural Products for DprE1 Inhibition. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. PubMed Central. Available at: [Link]

  • Pais, J. P., et al. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available at: [Link]

  • Patsnap. (2024). What are DprE1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Raj, R., & Varadwaj, P. K. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Pais, J. P., et al. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. ResearchGate. Available at: [Link]

  • RCSB PDB. (2012). 4FDP: Mycobacterium tuberculosis DprE1 - monoclinic crystal form. RCSB PDB. Available at: [Link]

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Evaluating the Safety Profile of N-benzyl-3,5-dinitrobenzamide Against Known TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics. Among the promising new chemical entities, the dinitrobenzamide class of compounds has demonstrated potent anti-tubercular activity. This guide provides a comparative analysis of the safety profile of a representative compound, N-benzyl-3,5-dinitrobenzamide, against established first-line tuberculosis drugs. While specific preclinical toxicity data for this compound is emerging, this document serves as a framework for its evaluation, outlining the necessary preclinical safety assessments and benchmarking against the known risks of current standard-of-care medications.

Introduction to a Novel Anti-TB Candidate: this compound

N-benzyl-3,5-dinitrobenzamides are a series of compounds identified as potent anti-TB agents. These molecules were designed and synthesized based on the structure of PBTZ169, a benzothiazinone derivative currently in clinical trials. Several this compound derivatives have exhibited excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1] One lead compound, designated as D6, has been noted for its "acceptable safety" and favorable pharmacokinetic properties in preliminary studies, suggesting its potential as a future antitubercular drug.[1] The primary mechanism of action for this class of compounds is believed to be the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[1]

The Safety Landscape of First-Line Anti-TB Drugs: A Benchmark for Comparison

A thorough evaluation of any new anti-TB drug candidate must be contextualized by the safety profiles of the current first-line therapies: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB). While effective, these drugs are associated with a range of adverse effects that can impact patient adherence and treatment outcomes.

DrugCommon Adverse EffectsSerious Adverse Effects
Isoniazid (INH) Peripheral neuropathy, mild elevation of liver enzymes, rash, gastrointestinal discomfort.Severe and potentially fatal hepatitis, neurotoxicity (seizures, psychosis), drug-induced lupus erythematosus.[2]
Rifampicin (RIF) Orange discoloration of body fluids, gastrointestinal upset, rash, flu-like symptoms.Hepatotoxicity (cholestatic or hepatocellular), thrombocytopenia, acute renal failure, induction of cytochrome P450 enzymes leading to numerous drug interactions.
Pyrazinamide (PZA) Hyperuricemia (can precipitate gout), arthralgia, gastrointestinal intolerance, rash.Severe hepatotoxicity (dose-related), non-gouty polyarthralgia.[3]
Ethambutol (EMB) Generally well-tolerated.Optic neuritis (retrobulbar neuritis), which can lead to decreased visual acuity and color blindness (dose and duration-dependent).[4]

Preclinical Safety Assessment of a Novel Compound: A Methodological Framework

To establish a comprehensive safety profile for a novel anti-TB candidate like this compound, a standardized battery of preclinical toxicity studies is required. These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the compound's overall risk profile.

In Vitro Cytotoxicity Assays

The initial step in safety evaluation is to assess the compound's toxicity to mammalian cells. This is typically done using a panel of cell lines representing different organs.

Objective: To determine the concentration of the drug that causes a 50% reduction in cell viability (CC50). A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the minimum inhibitory concentration (MIC) against M. tuberculosis, is a critical parameter for evaluating the therapeutic window of an antimicrobial agent.

Commonly Used Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • A549 (Human Lung Carcinoma): To evaluate effects on lung cells, a primary site of TB infection.

  • HEK293 (Human Embryonic Kidney): To screen for nephrotoxicity.

  • Vero (Monkey Kidney Epithelial): A commonly used cell line for general cytotoxicity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate mammalian cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting a dose-response curve.

G cluster_workflow In Vitro Cytotoxicity Workflow A Seed Mammalian Cells (e.g., HepG2) in 96-well plates B Treat with serial dilutions of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate and allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine CC50 G->H G cluster_workflow Acute Oral Toxicity (OECD 423) A Select starting dose (e.g., 300 mg/kg) B Dose 3 animals orally A->B C Observe for 14 days for toxicity and mortality B->C D Mortality observed? C->D E Re-test at a lower dose D->E Yes F No mortality? D->F No E->B G Re-test at a higher dose F->G Yes H Estimate LD50 based on mortality patterns F->H No G->B

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Safety Operating Guide

Definitive Guide to the Proper Disposal of N-benzyl-3,5-dinitrobenzamide: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical, yet often overlooked phase: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-benzyl-3,5-dinitrobenzamide, grounded in scientific principles and regulatory compliance. As a dinitro aromatic compound, this compound warrants special consideration due to its potential hazards, including toxicity and explosive potential. This document is structured to provide not just procedural instructions, but also the rationale behind each step, ensuring a deep understanding and fostering a culture of safety and environmental responsibility in the laboratory.

I. Hazard Assessment and Characterization

Inferred Hazardous Properties:

Based on analogous compounds such as 3,5-dinitrobenzoic acid and general knowledge of aromatic nitro compounds, this compound is anticipated to exhibit the following hazardous characteristics:

  • Toxicity: Harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Reactivity: Aromatic nitro compounds can be strong oxidizing agents.[3] When mixed with reducing agents, they may undergo vigorous reactions that could culminate in detonation.[3] The presence of multiple nitro groups increases the explosive tendencies of aromatic nitro compounds.[3]

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[2]

Hazard CategoryInferred ClassificationRationale
Acute Oral Toxicity Category 4Based on 3,5-Dinitrobenzoic acid (H302: Harmful if swallowed).[1][2]
Skin Corrosion/Irritation Category 2Based on 3,5-Dinitrobenzoic acid (H315: Causes skin irritation).[1][2]
Serious Eye Damage/Irritation Category 2Based on 3,5-Dinitrobenzoic acid (H319: Causes serious eye irritation).[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Based on 3,5-Dinitrobenzoic acid (H335: May cause respiratory irritation).[1][2]
Explosive Properties PotentialAromatic compounds with multiple nitro groups are known to be explosive.[3][4]

II. Personal Protective Equipment (PPE) and Engineering Controls

Given the inferred hazards, stringent adherence to safety protocols is mandatory.

A. Engineering Controls:

  • Ventilation: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Isolation: If possible, designate a specific area for the handling and short-term storage of this waste to prevent cross-contamination.

B. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.

III. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

A. Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Eliminate all potential sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, dampen the solid material with alcohol to prevent dust formation and then carefully transfer the dampened material to a suitable container for disposal.[3] Use absorbent paper dampened with alcohol to pick up any remaining material.[3]

  • Decontamination: Solvent wash all contaminated surfaces with alcohol, followed by a thorough washing with a strong soap and water solution.[3]

  • Waste Disposal: Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for eventual disposal as hazardous waste.[3]

B. Decontamination of Equipment:

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. This involves rinsing with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water. The solvent rinsate must be collected and disposed of as hazardous waste.

IV. Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Given its potential for explosivity, extreme caution is necessary.

A. Waste Classification:

Due to its dinitroaromatic structure, this compound should be treated as a reactive and potentially explosive hazardous waste. It may also be classified as toxic.[6]

B. On-Site Neutralization (Not Recommended):

On-site chemical neutralization of dinitro aromatic compounds is a highly specialized and dangerous process that should not be attempted by untrained personnel. The potential for uncontrolled exothermic reactions and detonation is significant.

C. Recommended Disposal Pathway:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams, especially with reducing agents.[3]

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • The label should also indicate the potential hazards (e.g., "Toxic," "Reactive," "Potentially Explosive").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[4]

    • Inform the contractor of the chemical's identity and its potential as a dinitro aromatic compound with explosive properties. This information is critical for their safety and for ensuring proper disposal, which may involve controlled incineration or other specialized treatment methods.[7]

Disposal Decision Workflow

start Start: this compound Waste Generated assess_hazards Assess Hazards (Toxic, Reactive, Potentially Explosive) start->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe segregate Segregate Waste in a Dedicated, Labeled Container ppe->segregate store Store Securely in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs waste_contractor Arrange for Pickup by a Licensed Hazardous Waste Contractor contact_ehs->waste_contractor provide_info Provide Contractor with Full Chemical Information and Hazards waste_contractor->provide_info end_disposal End: Proper Disposal provide_info->end_disposal

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-benzyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug development, the synthesis and handling of novel chemical entities are fundamental. N-benzyl-3,5-dinitrobenzamide, a compound of interest, requires meticulous safety protocols to ensure the well-being of our researchers. This guide provides an in-depth, experience-driven framework for the appropriate selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans. Our commitment is to foster a culture of safety that empowers scientific advancement.

Core Principles of Chemical Handling: The "ALARP" Approach

At the heart of our safety philosophy is the principle of "As Low As Reasonably Practicable" (ALARP). This means we don't just aim for compliance; we strive to minimize exposure and risk to the lowest possible level. For this compound, this translates to a multi-layered safety approach encompassing engineering controls, administrative controls, and, critically, the correct use of PPE.

Part 1: Personal Protective Equipment (PPE) - Your Last Line of Defense

Effective PPE is not just about wearing the right gear; it's about understanding why each piece is necessary and using it correctly. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a face shieldDinitro aromatic compounds can cause severe eye damage[6]. A face shield provides an additional layer of protection against splashes and unforeseen reactions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause irritation and potential absorption of the chemical[2][3]. Always double-glove when handling highly hazardous substances.
Body Protection Flame-resistant lab coat or coverallsProvides a barrier against spills and splashes. Flame-resistant material is crucial due to the potential explosive nature of dinitro compounds.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of dust or aerosols, which may cause respiratory irritation[2][3]. The specific cartridge should be selected based on a formal risk assessment.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills and falling objects.
Step-by-Step PPE Protocol: A Self-Validating System
  • Pre-Donning Inspection: Before entering the laboratory, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration. This simple step is a critical control point.

  • Donning Sequence:

    • Don shoe covers.

    • Don the inner pair of gloves.

    • Don the lab coat or coveralls, ensuring it is fully fastened.

    • Don the respirator, performing a positive and negative pressure seal check as per the manufacturer's instructions.

    • Don eye and face protection.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves, peeling them off without touching the exterior.

    • Remove the face shield and goggles.

    • Remove the lab coat or coveralls, rolling it inward to contain any contaminants.

    • Remove shoe covers.

    • Remove the inner pair of gloves.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Part 2: Operational Plan - Integrating Safety into Your Workflow

A robust operational plan is proactive, not reactive. It anticipates potential hazards and builds in safety measures at every step.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS of Analogous Compounds prep_2 Conduct Pre-Task Hazard Assessment prep_1->prep_2 prep_3 Prepare and Inspect PPE prep_2->prep_3 handle_1 Work in a Certified Chemical Fume Hood prep_3->handle_1 handle_2 Use Smallest Quantities Necessary handle_1->handle_2 handle_3 Avoid Generating Dust handle_2->handle_3 handle_4 Monitor for Signs of Instability handle_3->handle_4 clean_1 Decontaminate Work Surfaces handle_4->clean_1 clean_2 Segregate Waste Streams clean_1->clean_2 clean_3 Properly Label Hazardous Waste clean_2->clean_3 clean_4 Arrange for Professional Disposal clean_3->clean_4

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3,5-dinitrobenzamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.